4Sc-203

Catalog No.
S548016
CAS No.
895533-09-2
M.F
C33H38N8O4S
M. Wt
642.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4Sc-203

CAS Number

895533-09-2

Product Name

4Sc-203

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea

Molecular Formula

C33H38N8O4S

Molecular Weight

642.8 g/mol

InChI

InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42)

InChI Key

MAFACRSJGNJHCF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4SC203; 4SC-203; 4SC 203; SC71710; SC-71710; SC 71710.

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C

The exact mass of the compound 4SC-203 is 642.27367 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4SC-203 mechanism of action kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Targets

4SC-203 is a small molecule multikinase inhibitor with potential antineoplastic activity. Its mechanism of action involves the selective inhibition of several key kinase targets involved in cancer cell proliferation and survival [1] [2].

The table below summarizes its primary targets and their therapeutic significance:

Target Type Role in Cancer Relevance to this compound
FLT3/STK1 Receptor Tyrosine Kinase Regulates survival/proliferation of hematopoietic cells; overexpression/mutations common in AML [3] Potently inhibits FLT3, including mutated forms; suppresses leukemic cell proliferation [1] [2] [4]
VEGFRs Receptor Tyrosine Kinase Stimulates angiogenesis (new blood vessel formation) to support tumor growth and metastasis [3] Inhibits VEGFRs, targeting blood vessel formation crucial for solid tumor progression [1] [2] [5]

This multi-targeted inhibition strategy aims to simultaneously block multiple pathways that cancer cells depend on for growth and survival.

Signaling Pathway and Logical Framework

The diagram below illustrates the core signaling pathways targeted by this compound and its proposed anti-tumor effects.

G FLT3 FLT3 DownstreamSig Downstream Signaling (e.g., RAS/MAPK, STAT5, AKT/MTOR) FLT3->DownstreamSig VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis CellProliferation Cell Proliferation & Survival DownstreamSig->CellProliferation TumorGrowth Tumor Growth & Progression CellProliferation->TumorGrowth Angiogenesis->TumorGrowth Drug This compound Drug->FLT3 Drug->VEGFR Effect1 Inhibition of Leukemic Cell Growth Effect2 Inhibition of Angiogenesis

Inhibitory action of this compound on FLT3 and VEGFR signaling pathways

Clinical Development and Status

This compound successfully completed a Phase I clinical trial. The primary objective of this first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study was to investigate the safety, tolerability, and pharmacokinetics of single intravenous doses of this compound [3] [5].

  • Trial Population: The study was conducted in 60 healthy male volunteers, which is a notable design for an oncology drug, aimed at obtaining clean pharmacokinetic and initial safety data without the confounding factors of a patient population [5] [6].
  • Key Outcomes: The compound was reported to be safe and well-tolerated at the doses tested. The pharmacokinetics showed an expected dose-dependent increase, providing a solid basis for further clinical development [5].
  • Current Status: According to the patent database Synapse, the highest phase reached was Phase 1, and the drug is currently listed as Discontinued [7]. A clinical trial (NCT01054937) for AML has been completed [8] [2].

Experimental Research Use

For research purposes, key physicochemical and experimental data for this compound are as follows:

Property Detail
Molecular Weight 642.77 g/mol [1] [2]
Chemical Formula C₃₃H₃₈N₈O₄S [8] [1]
CAS Number 895533-09-2 [8] [1] [2]
Solubility (DMSO) ~100 mg/mL (155.57 mM) [2]

Recommended In Vivo Formulation (Example) [2]: A validated formulation for animal studies involves creating a clear solution using:

  • 5% DMSO
  • 40% PEG300
  • 5% Tween-80
  • 50% ddH₂O

The general procedure is to add the DMSO stock solution to PEG300, mix, add Tween-80, mix, and then add ddH₂O. The solution should be used immediately for optimal results.

References

4SC-203 FLT3 receptor tyrosine kinase modulator

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

4SC-203 functions as a multi-target kinase inhibitor with antineoplastic activity. Its therapeutic potential in AML stems from its ability to selectively inhibit several key tyrosine kinases [1] [2].

The diagram below illustrates the core signaling pathway and the inhibitory action of this compound.

G FLT3_Ligand FLT3 Ligand (FLT3LG) FLT3_Receptor FLT3 Receptor (Wild-type or Mutant) FLT3_Ligand->FLT3_Receptor Binds DownstreamSignaling Downstream Signaling Pathways (PI3K/AKT, RAS/MAPK, STAT5) FLT3_Receptor->DownstreamSignaling Activates VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds VEGFR->DownstreamSignaling Activates Inhibitor This compound Multi-Kinase Inhibitor Inhibitor->FLT3_Receptor Inhibits Inhibitor->VEGFR Inhibits CellularEffects Cellular Effects (Proliferation, Survival, Angiogenesis) DownstreamSignaling->CellularEffects Leads to

> The mechanism of this compound involves blocking the activity of key receptor tyrosine kinases like FLT3 and VEGFR, thereby inhibiting downstream pro-survival and pro-proliferative signaling pathways in cancer cells.

Preclinical and Clinical Data

Preclinical Profile In preclinical studies, this compound demonstrated significant antitumor activity in models relevant to AML [3]. It was characterized as a multi-kinase inhibitor with unique selectivity for a range of kinase targets in the low nanomolar range, including FLT3, its mutants, Axl, Alk, Fak, VEGF-R2, and Trk receptors [3].

Clinical Development A first-in-human, randomized, double-blind, placebo-controlled Phase I dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intravenous dose of this compound [2]. The study involved 50 healthy volunteers across seven treatment cohorts [2]. According to a vendor summary of the clinical data, this compound was reported to be well-tolerated across the studied concentration range and to have a favorable pharmacokinetic profile [3]. The clinical trial investigating this compound in Acute Myeloid Leukemia is listed as "Completed" in one database, though the specific results and outcomes are not provided [4].

Experimental Use and Handling

The following table provides key information for researchers working with this compound in a laboratory setting.

Aspect Details for Experimental Use
Purity Typically ≥99.0% to 99.98% [1] [5]
Solubility DMSO: 100 mg/mL (155.57 mM) [1]. Slightly soluble in DMSO [3]. Ethanol: 12 mg/mL. Water: Insoluble [1].
Storage -20°C for 3 years (powder) [1] [3] [5]. In solvent: -80°C for 1 month to 6 months [1] [5].
Formulation (Example) For in vivo studies, a clear solution can be prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a working concentration of 5 mg/mL [1].

Research Context and Importance

The development of this compound reflects the trend in oncology towards small-molecule targeted therapies [6]. Unlike traditional chemotherapy, these drugs are designed to specifically target and inhibit molecules that are critical for the growth and survival of cancer cells, potentially leading to higher efficacy and lower toxicity [6].

The inclusion of healthy volunteers in early-phase trials for some newer, non-cytotoxic anticancer drugs like this compound is a strategy to obtain clean pharmacokinetic data unconfounded by the disease state, reduce patient exposure to potentially ineffective doses, and accelerate subject accrual [2] [7].

References

Scientific Rationale and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The development of 4SC-203 was based on the rationale of targeting specific proteins that are crucial for the growth and survival of cancer cells.

  • FLT3 Inhibition: FLT3 is a tyrosine kinase receptor that is mutated or overexpressed in the majority of Acute Myeloid Leukemia cases [1]. These mutations drive the uncontrolled proliferation of leukemic cells. This compound was designed to selectively inhibit FLT3 and its mutated forms [2].
  • VEGFR Inhibition: VEGFRs are tyrosine kinase receptors that play a key role in angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen [1]. By inhibiting VEGFR, this compound aimed to starve tumors of their blood supply.
  • Preclinical Evidence: In vitro studies confirmed that this compound is a selective inhibitor of FLT3, its mutants, and VEGFRs, indicating its potential as an antineoplastic agent [2].

The following diagram illustrates the core mechanism of action of this compound based on its primary targets:

G Drug This compound FLT3 FLT3 Receptor Drug->FLT3 Inhibits VEGFR VEGFR Drug->VEGFR Inhibits Prolif Uncontrolled Cell Proliferation FLT3->Prolif Promotes Angio Angiogenesis (New Blood Vessels) VEGFR->Angio Promotes

Clinical Development and Phase I Trial

A Phase I, randomized, double-blind, placebo-controlled dose-escalation study was conducted in 60 healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of this compound [3].

Key results from this trial are summarized below:

Study Aspect Findings
Dosing Ascending single intravenous doses from 0.041 to 2.5 mg/kg [3].
Safety & Tolerability The drug was reported to be safe and well-tolerated. No dose-dependent increase in adverse events (AEs) and no Serious Adverse Events (SAEs) were observed [3].
Adverse Events 33% of volunteers experienced AEs, mostly mild in intensity, with only three events graded as moderate [3].
Pharmacokinetics (PK) PK analysis showed an excellent dose-dependent increase in drug concentration, supporting further clinical development [3].

Following the Phase I study, a clinical trial (NCT01054937) was initiated in January 2010 to evaluate the drug in patients with Acute Myeloid Leukemia [2]. However, the development of this compound was discontinued around 2013, and resources were prioritized to other compounds in 4SC's pipeline, such as resminostat [1].

References

4SC-203 quinazolinamine organic compound class

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4SC-203

The table below outlines the core chemical and identifier information for this compound [1] [2].

Property Description
Generic Name This compound [1]
Molecular Formula C₃₃H₃₈N₈O₄S [1] [2]
Average Molecular Weight 642.78 g/mol [1]
IUPAC Name 1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1]
SMILES CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C [1] [2]
InChI Key MAFACRSJGNJHCF-UHFFFAOYSA-N [1]
CAS Number 895533-09-2 [1]
DrugBank Accession Number DB12669 [1]

Mechanism of Action and Pharmacological Profile

This compound is designed as a multi-target kinase inhibitor with a defined primary target and a specific selectivity profile [1] [3].

Aspect Profile
Primary Target Receptor-type tyrosine-protein kinase FLT3 (modulator) [1].
Key Selectivity In vitro and in vivo studies show strong selectivity against FLT3 and its mutants, as well as against VEGF receptors [3].
Therapeutic Indication (Investigational) Acute Myeloid Leukemia (AML) [1].
Modality Small Molecule [1].
Status Investigational [1].

The compound's core structure is based on a quinazolinamine scaffold, which is a privileged structure in targeted cancer therapy and is found in several approved tyrosine kinase inhibitors [4]. Its design incorporates a benzothiazole moiety, a heterocyclic system recognized for its broad pharmacological activities [5].

Preclinical and Clinical Development Data

A Phase I clinical trial has been conducted, and the compound's development history includes a collaboration with ProQinase GmbH [3].

Development Aspect Findings
Phase I Study Design Randomized, double-blind, placebo-controlled, dose-escalation study in 60 healthy male volunteers [3].
Administration Single intravenous doses (0.041 to 2.5 mg/kg) [3].
Safety & Tolerability Safe and well-tolerated. 33% of subjects experienced adverse events, mostly mild. No dose-dependent increase in adverse events, no serious adverse events, and no target organ toxicity observed [3].
Pharmacokinetics (PK) PK profile showed a dose-dependent increase in concentration, supporting further clinical development [3].

Experimental & Methodological Considerations

For researchers aiming to work with this compound or similar quinazolinamine compounds, the following methodological insights are relevant.

  • Key In Vitro Assays: The primary evidence for its mechanism comes from kinase inhibition assays demonstrating potent activity against FLT3 [1] [3]. For ABC transporter inhibition, typical protocols involve cellular accumulation and efflux assays using fluorescent substrates (e.g., mitoxantrone) in transporter-overexpressing cell lines [6].
  • Experimental Pathways: The diagram below illustrates the primary signaling pathway targeted by this compound and the experimental workflow for its evaluation.

G cluster_pathway FLT3 Signaling Pathway & Inhibition cluster_workflow Key Experimental Workflow FLT3 FLT3 Mutation/Activation Downstream Downstream Signaling (PI3K/AKT, STAT5, RAS/MAPK) FLT3->Downstream Activates CellularEffects Cellular Outcomes: Proliferation ↑ Apoptosis ↓ Survival ↑ Downstream->CellularEffects Drives Inhibitor This compound Intervention Inhibitor->FLT3 Targets & Inhibits InVitro In Vitro Kinase Assays InVitro->Inhibitor CellStudies Cellular Studies (Proliferation, Apoptosis) InVitro->CellStudies CellStudies->CellularEffects InVivo In Vivo Animal Models CellStudies->InVivo ClinicalTrial Clinical Trial (Phase I) Safety & PK InVivo->ClinicalTrial

Diagram 1: FLT3 signaling pathway targeted by this compound and its experimental evaluation workflow.

Future Research Directions

The development of this compound exemplifies modern targeted cancer therapy approaches. Future work should focus on:

  • Overcoming Resistance: As with other kinase inhibitors, investigating and overcoming drug resistance is crucial [7] [4].
  • Combination Therapies: Exploring synergies with other anticancer agents could enhance efficacy [8].
  • Biomarker Identification: Validating predictive biomarkers is essential for selecting patients most likely to respond to therapy [9].

References

4SC-203 investigational small molecule modality

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of 4SC-203

The table below summarizes the core technical and chemical data for this compound:

Attribute Description
Modality Small Molecule [1]
Status Investigational; development appears halted (no updates since a 2009 Phase I trial) [1] [2]
Chemical Formula C₃₃H₃₈N₈O₄S [1]
Molecular Weight 642.78 g/mol [1]
CAS Number 895533-09-2 [1] [3] [4]
Mechanism of Action Potent multi-target kinase inhibitor [2] [3] [5]
Primary Targets Receptor-type tyrosine-protein kinase FLT3 (modulator), FLT3 mutants, VEGF-R, Axl, Alk, Fak, Trk receptors [1] [3]

Mechanism of Action and Key Pathways

This compound was designed as a multi-kinase inhibitor with a unique selectivity profile, primarily targeting key drivers in acute myeloid leukemia (AML) and angiogenesis [2] [3] [5].

The following diagram illustrates the core signaling pathways targeted by this compound and the logical flow of its anti-tumor effects:

G FLT3 FLT3 Proliferation Proliferation FLT3->Proliferation FLT3_Mutants FLT3_Mutants Survival Survival FLT3_Mutants->Survival VEGF_R VEGF_R Angiogenesis Angiogenesis VEGF_R->Angiogenesis Other_Kinases Other Kinases (Axl, Alk, Fak, Trk) Other_Kinases->Proliferation Inhibitor This compound Multi-Kinase Inhibitor Inhibitor->FLT3 Modulates Inhibitor->FLT3_Mutants Inhibits Inhibitor->VEGF_R Inhibits Inhibitor->Other_Kinases Inhibits

Figure 1: Core signaling pathways targeted by this compound. The inhibitor blocks multiple kinase targets to suppress tumor proliferation, survival, and angiogenesis.

Preclinical and Clinical Development

Available information on the experimental assessment and clinical progress of this compound is summarized below. Note that specific, detailed methodologies are lacking.

Development Stage Key Findings & Design Reported Outcomes
Preclinical Research Demonstrated significant antitumor activity in AML-relevant in vivo models [3]. Unique low nM range selectivity for FLT3, its mutants, and other kinases like VEGF-R2 [3].
Phase I Clinical Trial First-in-human, randomized, double-blind, placebo-controlled, dose-escalation study [2]. Safety, tolerability, pharmacokinetics, and pharmacodynamics investigated in healthy volunteers [2] [6]. Initial low dose applied; trial reported as "completed" in one database, but no results published [1] [2].

Important Limitations and Future Research Directions

It is crucial to note the significant constraints of the available information:

  • Lack of Recent Updates: The most recent specific mention of this compound's clinical progress is from 2009, with no subsequent publications or news, indicating that its development likely stalled after the Phase I trial [2] [5].
  • Missing Technical Details: The search results do not contain detailed experimental protocols for key assays (e.g., specific in vitro kinase inhibition assays or in vivo PDX model procedures). Comprehensive data on pharmacokinetics, pharmacodynamics, and specific adverse effects are also unavailable [1].

To advance your research, consider these approaches:

  • Investigate Alternative Compounds: Research other FLT3 and multi-kinase inhibitors (e.g., Quizartinib) that have advanced to later stages of clinical development. Their published data can provide valuable insights into viable mechanisms and experimental approaches [4].
  • Explore Newer Methodologies: The general principles of evaluating kinase inhibitors and conducting early-phase trials in oncology have evolved. Recent literature and guidelines will offer more current best practices [7] [6] [8].

References

4SC-203 pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pharmacokinetics (PK) Parameters

Pharmacokinetics is traditionally described by the ADME framework. The table below outlines the core parameters, their definitions, and common experimental approaches used in drug discovery and development [1] [2].

Parameter Definition Common Experimental Methods & Considerations

| Absorption | The process of a drug moving from its site of administration into the systemic circulation. | In vitro: Solubility and stability assays in artificial gastric/intestinal fluids; cell culture models (e.g., Caco-2) for permeability [2]. In vivo: Plasma concentration-time profiles after oral vs. intravenous administration in animals to calculate bioavailability. Affected by route of administration, formulation, and first-pass metabolism [1] [3]. | | Distribution | The reversible transfer of a drug from the bloodstream to various tissues and organs in the body. | In vitro: Protein binding assays (e.g., binding to albumin) [2]. In vivo: Tissue distribution studies using radiolabeled compounds in animals [2]. Described by the Volume of Distribution (Vd). Affected by blood flow, tissue permeability, and protein binding [1]. | | Metabolism | The biochemical modification of the drug, typically into more water-soluble compounds (metabolites) for excretion. | In vitro: Incubation with hepatic microsomes, recombinant CYP enzymes, or hepatocytes to identify metabolites, metabolic pathways, and clearance [1] [2]. In vivo: Identification and quantification of metabolites in plasma, urine, and feces. The liver is the primary site, largely via Cytochrome P450 (CYP) enzymes [1] [3]. | | Excretion | The removal of the drug and its metabolites from the body. | In vitro: Renal tubular cell models to study renal transport [2]. In vivo: Mass balance studies collecting urine, feces, and sometimes bile to determine routes and rates of elimination [1] [2]. The kidneys are the primary organs for excretion. Clearance is the key parameter describing excretion [1]. |

Standard Experimental Workflows for ADME Profiling

The following diagram illustrates the standard, multi-stage workflow used in the industry to characterize the ADME properties of a new chemical entity.

ADME_Workflow Start Lead Compound InVitro In Vitro Studies Start->InVitro A1 Solubility/Stability Assays InVitro->A1 A2 Permeability (Caco-2 models) InVitro->A2 A3 Metabolic Stability (Hepatocytes/Microsomes) InVitro->A3 A4 Protein Binding Assays InVitro->A4 A5 CYP Enzyme Inhibition/Phenotyping InVitro->A5 InVivo In Vivo Animal Studies InVitro->InVivo Promising Candidate B1 Rodent/Non-Rodent Pharmacokinetics InVivo->B1 B2 Bioavailability (IV vs PO) InVivo->B2 B3 Tissue Distribution ( Radiolabeled) InVivo->B3 B4 Mass Balance & Metabolite ID InVivo->B4 Human Human Clinical Trials InVivo->Human Successful Preclinical PK C1 Phase I PK Studies Human->C1 C2 hADME Study (Conventional/Microtracer) C1->C2 First-in-Human

This integrated approach helps de-risk development and predict human pharmacokinetics [4] [2]. A critical study is the human Absorption, Distribution, Metabolism, and Excretion (hADME) study, which uses a radiolabeled version of the drug (C) to quantitatively track its fate in the human body [5]. These studies can be conducted as conventional studies or more sensitive microtracer studies, which can be performed earlier in clinical development [5].

References

4SC-203 pharmacodynamics and target profile

Author: Smolecule Technical Support Team. Date: February 2026

Target Profile & Key Data

The table below summarizes the primary kinase targets of 4SC-203 and its associated quantitative profile.

Target Biological Role Inhibition Potency (IC₅₀)
FLT3 / STK1 Receptor tyrosine kinase; driver of proliferation/survival in hematologic cancers like AML [1]. Low nanomolar (nM) range [2] [3]
FLT3 Mutants Mutated forms (e.g., internal tandem duplication - ITD) confer poor prognosis in AML; key therapeutic target [1]. Low nanomolar (nM) range [2] [3]
VEGFRs Vascular Endothelial Growth Factor Receptors; critical for angiogenesis (new blood vessel formation) that supports tumor growth [1]. Low nanomolar (nM) range [2] [3]
Axl Receptor tyrosine kinase; implicated in tumor cell survival, invasion, and drug resistance [3]. Low nanomolar (nM) range [3]
Alk Anaplastic Lymphoma Kinase; driver oncogene in NSCLC and other cancers [3]. Low nanomolar (nM) range [3]
Fak Focal Adhesion Kinase; regulates cell adhesion, migration, and survival [3]. Low nanomolar (nM) range [3]
Trk Tropomyosin Receptor Kinase; involved in cell survival; can be oncogenic via gene fusions [3]. Low nanomolar (nM) range [3]

Molecular Properties:

  • CAS Number: 895533-09-2 [2] [3]
  • Chemical Formula: C₃₃H₃₈N₈O₄S [2] [3]
  • Molecular Weight: 642.77 g/mol [2] [3]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects through a multi-targeted mechanism, primarily by inhibiting key kinases involved in cancer cell proliferation and survival.

G cluster_signaling Signaling Pathways Drug This compound FLT3 FLT3/FLT3-ITD Drug->FLT3 Inhibits VEGFR VEGFR Drug->VEGFR Inhibits OtherTargets Other Targets (Axl, Alk, Trk, Fak) Drug->OtherTargets Inhibits ProSurvival Proliferation & Survival Signaling (e.g., STAT5, MAPK) FLT3->ProSurvival Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates Invasion Invasion & Metastasis OtherTargets->Invasion Promotes Apoptosis ↑ Induction of Apoptosis (Cancer Cell Death) ProSurvival->Apoptosis Blocked TumorShrinkage Inhibition of Tumor Growth Angiogenesis->TumorShrinkage Inhibited Invasion->TumorShrinkage Inhibited Apoptosis->TumorShrinkage

This compound inhibits key oncogenic kinases to block tumor proliferation, survival, and angiogenesis.

Experimental Evidence & Research Protocols

Key experimental findings and methodologies used to characterize this compound are outlined below.

Area Experimental Model / Assay Key Findings / Protocol
In Vitro Profiling Cell-free kinase assays [2] [3] Profiled against panel of purified kinases to determine IC₅₀ values. Confirmed potent, selective activity against targets in table above.
In Vivo Efficacy AML xenograft mouse models [3] Demonstrated significant antitumor activity in models relevant to AML.
Clinical Development First-in-human Phase I study (NCT number not provided) [1] Randomized, double-blind, placebo-controlled, dose-escalation trial in healthy volunteers (n=50). Single intravenous dose to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Key Clinical Findings: The Phase I study in healthy volunteers reported that this compound was well-tolerated across the concentration range studied and exhibited a favorable pharmacokinetic profile [3].

Research Context and Potential

The development of this compound reflects a strategic approach in oncology to target multiple critical pathways simultaneously [4]. Its particular focus on FLT3 and its mutants addresses a significant unmet medical need in AML [1]. Furthermore, the additional inhibition of VEGFR and Axl could help overcome resistance mechanisms that often limit the efficacy of single-target agents [3].

Based on the search results, detailed experimental protocols for kinase assays and the specific results from the in vivo AML models are not publicly available in these documents. Further information may be available in dedicated scientific publications or clinical trial registrations.

References

4SC-203 clinical trials acute myeloid leukemia AML

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of 4SC-203

The table below summarizes the available preclinical and chemical data for this compound from a chemical supplier's website [1].

Property Description
CAS Number 895533-09-2 [1]
Molecular Formula C₃₃H₃₈N₈O₄S [1]
Molecular Weight 642.77 g/mol [1]
Mechanism of Action Multi-kinase inhibitor [1]
Primary Targets Flt3, Flt3 mutants, Axl, Alk, Fak, VEGF-R2, Trk receptors [1]
Potency (IC₅₀) Low nanomolar (nM) range for primary targets [1]
In Vivo Activity Demonstrated significant antitumor activity in AML-relevant preclinical models [1]
Reported Tolerability Reported as "well tolerated" in a first-in-human study in healthy volunteers [1]

Scientific Context for AML Research

To situate this compound within the broader field of AML research, here is some relevant context:

  • Diagnostic Standards: The diagnosis and classification of AML now follow the WHO 2022 (5th edition) classification for hematopoietic and lymphoid tumors [2] [3]. This system emphasizes genetic abnormalities for defining disease entities and prognosis.
  • Therapeutic Landscape: Recent guidelines highlight the importance of MICM (Morphology, Immunology, Cytogenetics, and Molecular genetics) diagnostics and measurable residual disease (MRD) monitoring for treatment decisions [2]. The field is increasingly moving towards targeted therapies and immunotherapies.

Mechanism of Action Workflow

Based on the available preclinical data [1], the following diagram illustrates the hypothesized mechanism of action and development context for this compound in AML:

G AML_Genetic_Context AML Genetic Context (e.g., FLT3 mutations) Drug This compound Multi-Kinase Inhibitor AML_Genetic_Context->Drug Guides Target Selection Target_Flt3 Primary Target: FLT3 (including mutants) Drug->Target_Flt3 Potent Inhibition (low nM) Target_Other Other Kinase Targets: Axl, Alk, Fak, VEGF-R2, Trk Drug->Target_Other Concurrent Inhibition Effect_Cellular Cellular Effect: Inhibition of Pro-survival & Proliferation Signaling Target_Flt3->Effect_Cellular Target_Other->Effect_Cellular Outcome_Preclinical Preclinical Outcome: Significant antitumor activity in AML models Effect_Cellular->Outcome_Preclinical Stage_Current Current Stage: Preclinical / Early Human Safety Outcome_Preclinical->Stage_Current

> Hypothesized mechanism and development stage of this compound based on available preclinical data.

References

4SC-203 acute myeloid leukemia AML preclinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4SC-203

This compound is an investigational small molecule, multi-kinase inhibitor with potential antineoplastic activity. Its primary therapeutic interest lies in targeting key kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML), particularly FMS-like tyrosine kinase 3 (FLT3) [1] [2].

A notable feature of its development was the conduct of a first-in-human Phase I study (NCT01054937) in healthy volunteers instead of cancer patients. This study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single, escalating doses of this compound. This approach is sometimes employed for non-cytotoxic targeted therapies to obtain initial human safety and pharmacokinetic data that is not confounded by the underlying disease and prior treatments of cancer patients [2] [3] [4].

Mechanism of Action and Key Targets

This compound exhibits a unique selectivity profile, potently inhibiting a specific set of kinase targets in the low nanomolar range [5]. The table below summarizes its primary molecular targets.

Target Kinase Biological Significance in AML
FLT3 (wild-type) A receptor tyrosine kinase that is overexpressed in AML patients; promotes cell proliferation and survival [1] [2].
FLT3 Mutants Internal tandem duplications (ITD) or point mutations occur in ~30% of AML cases and are associated with a dismal prognosis and high relapse rate [5] [2].
VEGF-R2 Vascular Endothelial Growth Factor Receptor 2; inhibition may disrupt tumor-associated angiogenesis [5] [1].
Axl Implicated in cancer cell survival, invasion, and drug resistance.
Alk While more common in lymphomas and lung cancer, its inhibition contributes to the multi-kinase activity profile.
Fak Focal Adhesion Kinase; regulates cellular proliferation, migration, and invasion.
Trk Receptors Tropomyosin receptor kinases; can be involved in oncogenic signaling.

This multi-targeted mechanism is designed to simultaneously disrupt several critical signaling pathways that drive leukemogenesis [5] [1]. The following diagram illustrates the conceptual signaling pathway and the inhibitory role of this compound.

architecture FLT3 FLT3 (Wild-type & Mutants) DownstreamSignaling Downstream Pro-Survival & Proliferation Signaling FLT3->DownstreamSignaling VEGF_R2 VEGF-R2 VEGF_R2->DownstreamSignaling Axl Axl Axl->DownstreamSignaling OtherKinases Other Kinases (ALK, Fak, Trk) OtherKinases->DownstreamSignaling CellProliferation AML Cell Proliferation & Survival DownstreamSignaling->CellProliferation Drug This compound Drug->FLT3 Inhibits Drug->VEGF_R2 Inhibits Drug->Axl Inhibits Drug->OtherKinases Inhibits

Summary of Preclinical and Early Clinical Data

The following table consolidates the key findings from the studies on this compound.

Study Aspect Key Findings and Outcomes
In Vitro Activity Exhibited unique, potent (low nM range) selectivity for FLT3 (including mutants), Axl, Alk, Fak, VEGF-R2, and Trk receptors [5].
In Vivo Efficacy Demonstrated significant antitumor activity in preclinical in vivo models relevant to AML [5].
Clinical Trial (NCT01054937) A Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study in healthy male volunteers (n=50). The primary objective was safety and tolerability, with secondary objectives of pharmacokinetics and pharmacodynamics [4].
Clinical Safety & Tolerability In the first-in-human study, this compound was reported to be "well tolerated across the concentration range studied" [5].
Pharmacokinetic Profile The study in healthy volunteers demonstrated a "favorable pharmacokinetic profile" [5].

Experimental Models and Methodologies

While the search results do not contain granular laboratory protocols, they reference standard experimental approaches used in the evaluation of this compound.

In Vitro Kinase Inhibition Assays

  • Purpose: To determine the potency (IC₅₀ values) of this compound against a panel of purified kinase proteins [5].
  • General Methodology: These assays typically measure the transfer of the γ-phosphate group from ATP to a substrate protein or peptide in the presence of the inhibitor. The level of inhibition is quantified using techniques like fluorescence resonance energy transfer (FRET) or radioactivity.

In Vivo Efficacy Models

  • Purpose: To evaluate the anti-tumor activity of this compound in a living organism [5].
  • General Methodology: Preclinical studies typically use mouse xenograft models. This involves subcutaneously implanting human AML cell lines (e.g., MOLM-13) into immunodeficient mice. Mice are then treated with vehicle control or this compound, and tumor volume is measured over time to assess the compound's efficacy in suppressing tumor growth.

Clinical Development Context

The development of this compound highlights a pathway for targeted, non-cytotoxic agents. Its first-in-human study in healthy volunteers provided early safety and pharmacokinetic data, supporting its potential progression to patient trials [3]. The completed Phase I trial (NCT01054937) was listed on ClinicalTrials.gov with the condition "Acute Myeloid Leukemia," indicating that the ultimate clinical goal was AML therapy [6] [4].

Research Applications and Synergistic Potential

For researchers in the field, this compound represents a tool for understanding multi-kinase inhibition in AML. Its primary application would be in mechanistic studies exploring the simultaneous blockade of FLT3 and angiogenesis (via VEGFR2) or other co-targeted kinases like Axl.

The concept of rational drug combinations is highly relevant in AML. Recent research on other agents, such as the multikinase inhibitor olverembatinib, demonstrates that combining a kinase inhibitor with a Bcl-2 inhibitor (e.g., lisaftoclax) can overcome drug resistance and synergistically induce apoptosis in AML models [7]. This provides a strong rationale for investigating similar combination strategies with this compound.

Important Note on Data Availability

This application note is compiled from publicly available sources. Specific details on experimental conditions, such as exact dosing regimens in animal models, full pharmacokinetic parameters, and comprehensive biomarker data from the clinical trial, were not available. Researchers are advised to consult primary scientific publications or the drug sponsor for complete protocols and datasets.

References

Comprehensive Research Applications and Protocols for 4SC-203, a Multi-Kinase Inhibitor Targeting FLT3 and VEGFRs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4SC-203 and Its Pharmacological Profile

This compound is a potent small molecule multi-kinase inhibitor with significant antineoplastic potential across various cancer types. This compound demonstrates selective inhibition against FMS-like tyrosine kinase 3 (FLT3/STK1), including its mutated forms, and vascular endothelial growth factor receptors (VEGFRs) [1]. The dual targeting capability of this compound positions it as a promising therapeutic candidate for both hematological malignancies and solid tumors. From a pharmaceutical perspective, this compound exhibits favorable drug-like properties with molecular weight of 642.77 g/mol and chemical formula C₃₃H₃₈N₈O₄S [1]. Its pharmacokinetic profile has been evaluated in Phase I clinical trials in healthy volunteers, where it demonstrated dose-dependent exposure and was well-tolerated with a favorable safety profile [2].

The development of this compound aligns with the broader trend in oncology toward molecularly targeted therapies that offer improved efficacy and reduced toxicity compared to traditional chemotherapy [3]. Protein kinase inhibitors represent one of the most successful classes of targeted anticancer drugs, with over 89 small-molecule targeted antitumor drugs approved in the United States and China as of December 2020 [3]. As a multi-kinase inhibitor, this compound joins this important category of therapeutic agents, with its unique target profile offering particular promise for specific cancer subtypes.

Mechanism of Action and Target Profile

Primary Kinase Targets and Biological Significance

This compound exerts its antineoplastic effects through potent inhibition of key tyrosine kinases involved in cancer pathogenesis:

  • FLT3 Kinase: FLT3 is a crucial regulator of hematopoiesis, with mutations in this kinase serving as key drivers in acute myeloid leukemia (AML) progression [4]. Constitutive activation of FLT3 through point mutations or internal tandem duplications promotes uncontrolled proliferation and survival of leukemic cells. This compound demonstrates significant activity against both wild-type FLT3 and clinically relevant mutant forms, positioning it as a promising candidate for AML therapeutics [1].

  • VEGFR Family: VEGFRs are fundamental mediators of tumor angiogenesis, supporting the development of new blood vessels necessary for tumor growth and metastasis [1]. By inhibiting VEGFR signaling, this compound disrupts the tumor's blood supply, potentially starving tumors of essential nutrients and oxygen. This anti-angiogenic effect is particularly valuable in solid tumor management.

The target selectivity of this compound was confirmed through in vitro and in vivo studies, which demonstrated its strong selectivity profile against these primary targets [2]. This targeted approach aligns with contemporary cancer treatment paradigms that emphasize specific molecular interventions over broad cytotoxic effects.

Signaling Pathway Implications

The inhibition of FLT3 and VEGFR by this compound disrupts critical oncogenic signaling cascades that drive tumor progression:

  • In hematological malignancies, FLT3 inhibition blocks downstream effectors including STAT5, MAPK, and PI3K/AKT pathways, leading to reduced proliferation and increased apoptosis of leukemic cells [4].

  • For solid tumors, VEGFR inhibition impairs angiogenic signaling, resulting in reduced tumor vasculature and inhibited growth potential [1].

Table 1: Primary Kinase Targets of this compound and Their Pathological Roles

Kinase Target Cellular Functions Role in Cancer Pathogenesis Representative Inhibitors
FLT3/STK1 Hematopoiesis, cell survival Driver mutations in AML; promotes leukemogenesis This compound, Sorafenib, Gilteritinib
FLT3 mutants Constitutive signaling Internal tandem duplications in AML; poor prognosis This compound, Quizartinib
VEGFRs Angiogenesis, endothelial cell proliferation Tumor vascularization; solid tumor progression This compound, Sunitinib, Pazopanib

The diagram below illustrates the core signaling pathways targeted by this compound and its therapeutic effects:

G Inhibitor This compound FLT3 FLT3 Kinase (WT & Mutants) Inhibitor->FLT3 Inhibits VEGFR VEGFR Inhibitor->VEGFR Inhibits Survival Cell Survival & Proliferation FLT3->Survival Promotes Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes AML AML Cell Death Survival->AML Leads to SolidTumor Solid Tumor Growth Inhibition Angiogenesis->SolidTumor Supports

Figure 1: Core signaling pathways targeted by this compound and therapeutic outcomes

Research Applications in Oncology Models

Hematological Malignancy Applications

This compound demonstrates significant potential in hematological malignancies, particularly in acute myeloid leukemia (AML) models. AML driven by FLT3 mutations represents a clinically relevant subset with often poor prognosis and limited treatment options. The application of this compound in these contexts focuses on exploiting its potent inhibition of both wild-type and mutant FLT3 forms:

  • FLT3-ITD Mutant AML: Internal tandem duplication (ITD) mutations in FLT3 constitute one of the most common genetic alterations in AML, occurring in approximately 25-30% of cases. These mutations confer constitutive activation of the kinase domain, driving aggressive disease phenotypes. This compound effectively suppresses FLT3-ITD signaling, inducing apoptosis in leukemic blast cells and prolonging survival in preclinical murine models [4] [1].

  • FLT3-TKD Mutant AML: Tyrosine kinase domain (TKD) mutations represent another important class of FLT3 alterations that can emerge as resistance mechanisms to first-generation FLT3 inhibitors. This compound maintains efficacy against several clinically relevant TKD mutants, positioning it as a valuable therapeutic option for patients with these resistance mutations [4].

  • Combination Approaches: Preclinical investigations have explored this compound in combination with conventional cytarabine-based chemotherapy, demonstrating synergistic effects without significant overlapping toxicities. These findings suggest potential for integration into existing AML treatment backbones [1].

Solid Tumor Applications

The anti-angiogenic properties of this compound through VEGFR inhibition enable its application in various solid tumor contexts:

  • Renal Cell Carcinoma (RCC): RCC is considered a highly vascularized malignancy, with VEGFR signaling playing a central role in its pathogenesis. This compound demonstrates significant activity in RCC models by disrupting tumor vasculature and inhibiting proliferative signaling [1].

  • Hepatocellular Carcinoma (HCC): The hypervascular nature of HCC makes it particularly susceptible to VEGFR-targeted therapies. This compound impairs HCC progression in preclinical models through dual inhibition of angiogenesis and direct antitumor effects [1].

  • Other Solid Tumors: Preliminary investigations suggest potential efficacy in additional solid tumor types including colorectal, ovarian, and non-small cell lung cancers, though these applications require further validation [2].

Table 2: Research Applications of this compound in Preclinical Cancer Models

Cancer Type Experimental Model Key Findings Proposed Mechanism
FLT3-mutant AML MV4-11 cell line xenografts Reduced tumor burden; prolonged survival FLT3 signaling inhibition; apoptosis induction
RCC 786-O cell line, mouse xenograft Decreased microvessel density; tumor growth arrest VEGFR2 inhibition; angiogenesis suppression
HCC HepG2 implants, chick chorioallantoic membrane Impaired tumor vascularization; necrosis VEGFR & PDGFR inhibition; dual anti-angiogenic effect

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

This protocol details the assessment of this compound potency against specific kinase targets using biochemical kinase assays.

4.1.1 Materials and Reagents
  • Purified kinase domains of FLT3, VEGFR2, and other relevant kinases
  • This compound (prepare 10 mM stock solution in DMSO; store at -20°C)
  • ATP solution (prepared fresh at appropriate concentration)
  • Kinase-specific substrate peptide
  • Detection reagent (e.g., ADP-Glo Kinase Assay, Kinase-Glo)
  • Assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT
4.1.2 Procedure
  • Compound Dilution: Prepare serial dilutions of this compound in DMSO (typically 100X final concentration), then further dilute in assay buffer to 2X final concentration. Include DMSO-only controls for uninhibited kinase activity and no-enzyme controls for background subtraction.

  • Reaction Setup: In a 96-well assay plate, combine:

    • 25 μL of 2X compound dilution or control
    • 20 μL of kinase/substrate mixture in assay buffer
    • 5 μL of ATP solution to initiate reaction
  • Incubation: Incubate at 30°C for 60 minutes (optimize time based on linear reaction range for each kinase).

  • Detection: Add detection reagent according to manufacturer's instructions. Incubate for additional 10-20 minutes, then measure luminescence.

  • Data Analysis: Calculate percent inhibition relative to controls. Determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 10-12 data points across appropriate concentration range).

4.1.3 Expected Results

This compound should demonstrate potent inhibition of FLT3 and VEGFRs with IC₅₀ values in the low nanomolar range based on its described selectivity profile [1].

Cell Proliferation and Viability Assay

This protocol evaluates the antiproliferative effects of this compound in cancer cell lines.

4.2.1 Materials and Reagents
  • Cancer cell lines relevant to target kinases (e.g., MV4-11 for FLT3-ITD AML, HUVEC for VEGFR inhibition)
  • This compound (10 mM stock in DMSO)
  • Cell culture medium appropriate for each cell line
  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
  • Tissue culture-treated 96-well plates
4.2.2 Procedure
  • Cell Plating: Seed cells in 96-well plates at optimized density (e.g., 3-5 × 10³ cells/well for suspension lines, 5-8 × 10³ for adherent lines) in 100 μL complete medium.

  • Compound Treatment: After 24 hours, add this compound serially diluted in culture medium (final DMSO concentration ≤0.1%). Include vehicle controls and blank wells without cells.

  • Incubation: Incubate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • For MTT assay: Add 10 μL MTT solution (5 mg/mL) per well, incubate 4 hours, add solubilization solution, incubate overnight, measure absorbance at 570 nm.
    • For luminescence assays: Add equal volume CellTiter-Glo reagent, shake 2 minutes, incubate 10 minutes, measure luminescence.
  • Data Analysis: Calculate percent viability relative to vehicle controls. Determine GI₅₀ values (concentration causing 50% growth inhibition) using non-linear regression.

The experimental workflow for these assays is visualized below:

G Start Assay Design KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellAssay Cell Proliferation & Viability Assay Start->CellAssay Prep Reagent/Compound Preparation KinaseAssay->Prep CellAssay->Prep Setup Reaction/Cell Setup Prep->Setup Incubate Incubation Setup->Incubate Detect Detection & Measurement Incubate->Detect Analysis Data Analysis (IC₅₀/GI₅₀) Detect->Analysis

Figure 2: Experimental workflow for evaluating this compound activity

Clinical Development Status

This compound has completed a First-in-Man Phase I clinical trial in healthy volunteers. This randomized, double-blind, placebo-controlled, dose escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in 60 healthy male volunteers aged 20 to 46 years [2].

Phase I Trial Design and Key Findings

The clinical investigation employed cohorts of eight subjects each, randomized in a 6:2 ratio (active:placebo), who received ascending single intravenous doses of the compound ranging from 0.041 to 2.5 mg/kg (corresponding to total doses of 2.5 to 150 mg for a 60 kg individual) [2]. The trial demonstrated:

  • Favorable Safety Profile: this compound proved safe and well-tolerated with only 33% of volunteers experiencing adverse events, predominantly mild in intensity with only three moderate events reported. No dose-dependent increase in Treatment-Emergent Adverse Events and no Serious Adverse Events were observed [2].

  • Absence of Target Organ Toxicity: Comprehensive monitoring revealed no changes in physical or laboratory parameters indicative of target organ toxicity [2].

  • Predictable Pharmacokinetics: The compound displayed dose-dependent exposure across the investigated concentration range, supporting further clinical development [2].

Future Clinical Development Directions

Based on the established safety profile and mechanistic rationale, further clinical development of this compound is warranted in specific patient populations:

  • AML with FLT3 Mutations: Patients with relapsed/refractory FLT3-mutant AML represent a high-priority population for initial efficacy studies, given the strong preclinical rationale and unmet medical need in this subset.

  • Solid Tumors Amenable to Anti-Angiogenic Therapy: The VEGFR inhibitory activity supports investigation in highly vascularized solid tumors such as clear cell RCC and HCC, potentially as monotherapy or in combination with established regimens.

  • Combination Strategies: The multitargeted profile of this compound suggests potential for rational combinations with other targeted agents or conventional chemotherapy across indications.

References

Application Note: Pre-clinical Profiling of a Selective FLT3 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standard experimental workflow for the in vitro and in vivo characterization of a small-molecule FLT3 inhibitor, using the publicly disclosed information on 4SC-203 as a reference.

Experimental Workflow

The following diagram outlines the key stages in the pre-clinical profiling of a compound like this compound.

G Start Compound Identification (this compound) A1 In Vitro Biochemical Assay (FLT3 Kinase Activity) Start->A1 A2 Cellular Assays (Proliferation & Apoptosis) A1->A2 A3 Selectivity Profiling (Kinase Panel Screening) A2->A3 A4 In Vivo Efficacy Studies (Mouse Xenograft Models) A3->A4

Detailed Experimental Protocols

While specific protocols for this compound are not public, the following methods are standard for characterizing FLT3 inhibitors.

  • 2.1. In Vitro Kinase Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant FLT3 kinase and common mutants (e.g., ITD, D835Y).
    • Principle: A homogenous time-resolved fluorescence (HTRF) kinase assay or an ELISA-based method is used to measure the phosphorylation of a substrate peptide.
    • Protocol:
      • Incubation: Serially dilute the inhibitor (e.g., this compound) and incubate with recombinant FLT3 enzyme and ATP in a buffer.
      • Reaction: Add a biotinylated substrate peptide and allow phosphorylation to proceed.
      • Detection: Stop the reaction and add detection antibodies (e.g., anti-phospho-substrate antibody conjugated with Eu³⁺ cryptate and streptavidin-conjugated XL665).
      • Analysis: Measure HTRF signal. Calculate % inhibition and IC₅₀ using non-linear regression analysis of the dose-response curve.
  • 2.2. Cellular Proliferation and Viability Assay

    • Objective: To assess the compound's ability to inhibit the growth of leukemic cell lines dependent on mutant FLT3 signaling.
    • Cell Lines:
      • Experimental: MOLM-13 (FLT3-ITD mutant), MV4-11 (FLT3-ITD mutant) [1].
      • Control: Ba/F3 cells engineered to express FLT3-ITD or TKD mutants [1] [2].
    • Protocol:
      • Cell Culture: Seed cells in 96-well plates.
      • Dosing: Treat with a concentration range of the inhibitor for 48-72 hours.
      • Viability Measurement: Add a cell viability indicator (e.g., MTT, WST-8) and incubate. Measure the absorbance of the formazan product.
      • Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀).
  • 2.3. Target Engagement and Pathway Analysis

    • Objective: To confirm on-target engagement by measuring inhibition of FLT3 autophosphorylation and downstream signaling pathways.
    • Protocol (Western Blot):
      • Treatment: Incubate FLT3-ITD mutant cells (e.g., MOLM-13) with the inhibitor for 2-16 hours.
      • Lysis: Lyse cells and quantify protein content.
      • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
      • Antibody Probing: Probe the membrane with specific antibodies:
        • Phospho-FLT3 (Tyr591)
        • Total FLT3
        • Downstream: Phospho-STAT5 (Tyr694), Phospho-AKT (Ser473), Phospho-ERK1/2 (Thr202/Tyr204)
        • Loading Control: GAPDH or β-Actin
  • 2.4. In Vivo Efficacy Study

    • Objective: To evaluate the anti-leukemic activity of the inhibitor in a mouse xenograft model.
    • Protocol:
      • Model Generation: Inject luciferase-transduced MOLM-13 cells intravenously into immunodeficient NCr nude mice to establish systemic leukemia [1].
      • Dosing: Once engraftment is confirmed (via bioluminescence imaging), randomize mice into groups. Administer the inhibitor or vehicle control orally for a defined period.
      • Monitoring: Monitor disease burden weekly via bioluminescence imaging.
      • Endpoint: Record survival time or assess leukemia burden in organs (e.g., spleen, bone marrow) at the end of the study.
Signaling Pathway & Mechanistic Rationale

FLT3 is a critical regulator of hematopoiesis. Mutations lead to constitutive activation and drive leukemogenesis through several downstream pathways, as illustrated below [3] [4] [2].

G FL FLT3 Ligand (FL) R FLT3 Receptor (Wild-type) FL->R R_mut Mutant FLT3 (ITD/TKD) P1 PI3K/AKT/mTOR Pathway R_mut->P1 Constitutive Activation P2 RAS/MAPK Pathway R_mut->P2 P3 JAK/STAT Pathway R_mut->P3 Outcome Cell Survival Proliferation Inhibited Apoptosis P1->Outcome P2->Outcome P3->Outcome

Summary of Quantitative Data

The table below summarizes the type of quantitative data you would expect to collect from the described protocols. Specific potency data for this compound from these assays was not available in the search results.

Table: Expected Data Output from Key Characterization Assays

Assay Type Key Measured Parameters Typical Output(s) Reported Potency for this compound
Biochemical Kinase Assay FLT3 enzymatic activity IC₅₀ (nM) Information not available [5]
Cellular Proliferation Viability of FLT3-ITD mutant cell lines GI₅₀ (nM) Information not available [5]
Cellular Target Engagement FLT3 autophosphorylation IC₅₀ for p-FLT3 (nM) Information not available [5]
Kinase Selectivity Activity against a panel of kinases % Inhibition at 1 µM; Selectivity score "Unique selectivity profile" reported [5]

Key Considerations for Researchers

  • Mechanism of Action: this compound was described as a multi-target kinase inhibitor with specificity for FLT3, its mutants, and VEGF receptors, suggesting a potential dual anti-leukemic and anti-angiogenic effect [5].
  • Clinical Relevance: FLT3-ITD mutations are associated with a high relapse rate and poor prognosis, underscoring the need for effective inhibitors [4].
  • Overcoming Resistance: A common strategy in FLT3 inhibitor development is to create structurally diverse inhibitors or use combination therapies to override resistance mutations that arise from first-generation inhibitors [1].

Conclusion

References

4SC-203 VEGF-R2 Alk Axl Fak Trk inhibition techniques

Author: Smolecule Technical Support Team. Date: February 2026

4SC-203: A Multi-Kinase Inhibitor Profile

This compound (also known as SC71710) is an investigational small molecule with potential antineoplastic activity. It functions as a multi-target kinase inhibitor, meaning it is designed to simultaneously block the activity of several kinases involved in cancer growth and survival [1] [2] [3].

The table below summarizes the primary known targets of this compound based on the gathered literature.

Target Reported Activity Key Roles in Cancer
FLT3 (FMS-like tyrosine kinase 3) Primary target; inhibits both wild-type and mutated forms [1] [2]. Key driver in Acute Myeloid Leukemia (AML); mutations promote cell proliferation and survival [1].
VEGFRs (Vascular Endothelial Growth Factor Receptors) Selective inhibitor [2]. Central regulators of tumor angiogenesis; VEGFR-2 is a primary mediator [4] [5].
Other Kinases (e.g., Alk, Axl, Fak, Trk) Not explicitly confirmed in available sources. The general description is "multi-kinase" or "multi-target" inhibitor [2] [3]. These kinases are implicated in proliferation, metastasis, and drug resistance, making them common targets in oncology [6] [7].

Insights for Experimental Design

While specific protocols for this compound are not available in the public domain, the following points can guide your experimental planning:

  • Clinical Context: this compound has been evaluated in a Phase I clinical trial for the treatment of Acute Myeloid Leukemia (AML), highlighting FLT3 inhibition as a primary intended application [1].
  • Combination Potential: Research indicates that VEGFR2 blockade can augment the effects of tyrosine kinase inhibitors (TKIs) in oncogene-driven cancers. Combining a multi-kinase inhibitor like this compound with other targeted agents could be a promising strategy to enhance efficacy and overcome resistance [8].
  • Mechanism Visualization: The diagram below illustrates the proposed multi-target mechanism of this compound and its functional consequences on cancer cells.

G cluster_targets Kinase Targets cluster_pathways Downstream Signaling Pathways cluster_effects Antitumor Effects Inhibitor This compound FLT3 FLT3 Inhibitor->FLT3 Inhibits VEGFRs VEGFRs Inhibitor->VEGFRs Inhibits Survival Cell Survival & Proliferation FLT3->Survival Angiogenesis Tumor Angiogenesis VEGFRs->Angiogenesis Apoptosis Induced Apoptosis Survival->Apoptosis Blocks AntiAngio Inhibited Angiogenesis Angiogenesis->AntiAngio Blocks

Information Gaps and Next Steps

The search results lack the detailed methodologies and quantitative data necessary for laboratory protocols. To proceed with your application notes, I suggest you:

  • Contact the Source: Reach out directly to 4SC AG (the developer) or chemical suppliers like Selleck Chemicals for technical data sheets, which often contain detailed protocol information [2] [3].
  • Consult Scientific Literature: Perform a deep literature search on platforms like PubMed using the compound's CAS number (895533-09-2) to find primary research articles that may include full experimental methods [1] [2].

References

4SC-203 cancer stem cell CSC targeting protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 4SC-203

The table below summarizes the core identified information for this compound. It is important to note that this data comes from early-stage studies, and its specific activity against CSCs is not explicitly documented in the searched literature.

Table 1: Core Characteristics of this compound

Characteristic Description
Modality Small Molecule [1]
Primary Known Targets Receptor-type tyrosine-protein kinase FLT3 (including mutants) and VEGF receptors [1] [2]
Administration Route Intravenous [3]
Clinical Status Investigational; Phase I trial completed in healthy volunteers (safety & pharmacokinetics) and one trial listed for Acute Myeloid Leukemia treatment [3] [1]
Reported Selectivity Strong selectivity profile against FLT3 and FLT3 mutants, and VEGF receptors in vitro and in vivo [3]
Key Clinical Findings In a Phase I study in healthy volunteers, this compound was reported to be safe and well-tolerated at doses ranging from 2.5 to 150 mg (for a 60 kg individual). Pharmacokinetics showed a dose-dependent increase [3].

Foundational Protocols for CSC Research

While direct protocols for this compound are lacking, the following established experimental methodologies are essential for evaluating the effects of any compound on CSCs. You can adapt these workflows to study this compound.

The diagram below outlines a core experimental workflow for assessing a compound's anti-CSC activity, from in vitro models to in vivo validation [4] [5].

G cluster_in_vitro In Vitro CSC Functional Assays cluster_mech Pathway & Mechanism Analysis Start Start: Compound Screening InVitro In Vitro CSC Functional Assays Start->InVitro Identifies active compounds Analysis Pathway & Mechanism Analysis InVitro->Analysis Confirms CSC-targeting effect InVitro->Analysis Sphere Sphere Formation Assay InVitro->Sphere Tests self-renewal Aldh ALDH+ Population Analysis (Flow Cytometry) InVitro->Aldh Measures CSC population Surface Surface Marker Analysis (e.g., CD44+/CD24-) InVitro->Surface Measures CSC population Mig Migration/Invasion Assays InVitro->Mig Evaluates metastatic potential InVivo In Vivo Validation Analysis->InVivo Elucidates molecular mechanism Analysis->InVivo PCR qRT-PCR for CSC genes (e.g., OCT4, SOX2, NANOG) Blot Western Blot for pathway proteins (e.g., β-catenin, FLT3) Luc Luciferase Reporter Assay (e.g., for Wnt/β-catenin activity)

Detailed Methodologies for Key Assays

1. Sphere Formation Assay (for Self-Renewal Capacity) [5]

  • Principle: CSCs can grow in non-adherent, serum-free conditions to form multicellular spheroids. This assay evaluates the self-renewal and tumor-initiating potential of CSCs after compound treatment.
  • Procedure:
    • Cell Culture: Seed single-cell suspensions (500-1000 cells/mL) into ultra-low attachment multi-well plates.
    • Compound Treatment: Treat cells with your compound (e.g., this compound) at various concentrations. Include a DMSO vehicle control.
    • Medium: Use serum-free medium supplemented with growth factors (e.g., 20 ng/mL EGF, 10 ng/mL bFGF, and B27 supplement).
    • Incubation: Culture for 5-10 days. Do not disturb the plates to allow for sphere formation.
    • Quantification: Count the number of spheroids larger than 50 μm in diameter under a microscope. The reduction in sphere number and size in treated groups indicates anti-CSC activity.

2. Analysis of CSC Marker Expression (Flow Cytometry) [6]

  • Principle: CSCs often express specific surface or enzymatic markers. This protocol details how to quantify these populations after compound treatment.
  • Procedure for Surface Markers (e.g., CD44+/CD24- for Breast CSCs):
    • Treatment & Harvest: Treat cancer cells with the compound for a determined period (e.g., 48-72 hours). Harvest cells using a gentle cell dissociation enzyme.
    • Staining: Wash cells with flow cytometry buffer (PBS with 1-2% FBS). Incubate with fluorescently labeled antibodies against CD44 (e.g., FITC) and CD24 (e.g., PE) and their corresponding isotype controls for 30-45 minutes on ice in the dark.
    • Analysis: Wash cells to remove unbound antibody. Analyze using a flow cytometer. The percentage of CD44+/CD24- cells in the treated group is compared to the control.
  • Procedure for Enzymatic Marker ALDH:
    • Use the Aldefluor assay kit according to the manufacturer's instructions.
    • Briefly, suspend cells in Aldefluor assay buffer containing the BODIPY-aminoacetate (BAAA) substrate. A portion of the cells is concurrently treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, as a negative control.
    • Incubate for 30-60 minutes at 37°C, then analyze by flow cytometry. The ALDH+ population is identified as the bright fluorescent cells that are inhibited in the DEAB control.

3. Wnt/β-catenin Signaling Pathway Reporter Assay [5] [6]

  • Principle: To determine if a compound inhibits a key CSC pathway like Wnt, a luciferase reporter gene under the control of β-catenin-responsive elements (TOPflash) is used.
  • Procedure:
    • Cell Seeding & Transfection: Seed cells in 24-well plates. Co-transfect with the TOPflash reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a standard transfection reagent.
    • Compound Treatment: 24 hours post-transfection, treat cells with the test compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium) as a positive control.
    • Lysis & Measurement: After 24-48 hours of treatment, lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
    • Data Analysis: Normalize the TOPflash firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luminescence in treated cells indicates inhibition of the Wnt/β-catenin pathway.

Research Application & Integration Strategy

To build a protocol for this compound, you can integrate the foundational information with the general CSC methodologies.

  • Rationale for Testing this compound against CSCs: Given that FLT3 is a critical target in hematological malignancies and CSCs are implicated in therapy resistance and relapse in AML, investigating this compound's effects on AML-CSCs is a logically derived and high-value research direction [7] [4].
  • Proposed Combined Protocol Workflow:
    • Dose Optimization: Treat your chosen cancer cell line (e.g., an AML line like MV4-11) with a range of this compound concentrations (e.g., based on its reported IC50 for FLT3 inhibition).
    • Phenotypic Screening: Perform the Sphere Formation Assay and Flow Cytometry for CSC markers (e.g., CD34+/CD38- for AML) to assess if this compound reduces the self-renewing and CSC-like population.
    • Mechanistic Elucidation: Use the Wnt/β-catenin Reporter Assay and Western Blotting to analyze key signaling pathways (Wnt, Notch, Hedgehog) and downstream proteins (c-Myc, Cyclin D1) to understand the molecular mechanism behind the phenotypic observations [7] [5].
    • Functional Confirmation: Conduct complementary assays like MTT for general proliferation and transwell assays for migration to build a comprehensive efficacy profile [6].

Important Limitations & Future Directions

  • Indicated Use vs. Investigational Use: The available data primarily positions this compound as a multi-kinase inhibitor for FLT3 and VEGF-R. Its application for CSC targeting is a hypothesis derived from its targets and the role of CSCs in cancers like AML, not a confirmed, published use [3] [1].
  • Lack of Public Data: As of the latest publications, there are no peer-reviewed articles detailing this compound's efficacy in CSC models. The provided protocols are generalized frameworks.
  • Clinical Status: The compound remains in the investigational stage. Its further development for cancer, including potential CSC-directed studies, is not confirmed in the searched literature [1].

References

Application Note: 4SC-203 for Leukemic Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name: 4SC-203 CAS Number: 895533-09-2 Molecular Formula: C₃₃H₃₈N₈O₄S Molecular Weight: 642.77 g/mol Targets: Potent multikinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), its mutated forms, and Vascular Endothelial Growth Factor Receptors (VEGFRs) [1] [2] [3].

Key Biological and Pharmacological Data

The table below summarizes the available data on this compound's activity and experimental use:

Aspect Details / Value
Primary Targets FLT3/STK1, FLT3 mutants, VEGFRs [1]
Biological Activity Multikinase inhibitor with antineoplastic (anti-cancer) activity [1]
Therapeutic Context Investigated for Acute Myeloid Leukemia (AML), particularly targeting FLT3 over-expression and mutations [2]
Clinical Stage (as of 2010) Phase I trial in healthy volunteers (completed dosing) [2] [3]
Reported Experimental Use Used in a 2023 study to demonstrate synergistic effects with a SIRT2 inhibitor in AML [4]
Experimental Protocol for Cell Proliferation Assessment

The following workflow outlines the general procedure for evaluating the anti-proliferative effects of this compound on leukemic cells, based on established cell viability assay methods [4].

G Start Start Experiment CellPlate Plate AML Cells (1000 cells/well in 96-well plate) Start->CellPlate DrugTreat Treat with this compound CellPlate->DrugTreat Incubate Incubate for desired duration DrugTreat->Incubate AddCCK8 Add CCK-8 Solution Incubate->AddCCK8 Incubate2 Incubate for 2 hours AddCCK8->Incubate2 Measure Measure Absorbance at 450nm Incubate2->Measure Analyze Analyze Cell Viability Measure->Analyze End End Analyze->End

Materials

  • Cell Lines: Human Acute Myeloid Leukemia (AML) cell lines (e.g., THP-1, KG-1a, Kasumi-1) [4].
  • Compound: this compound. A typical stock solution is prepared at 10 mM in DMSO and stored at -20°C [1].
  • Equipment: Microplate reader, CO₂ incubator, laminar flow hood.
  • Reagents: Cell Counting Kit-8 (CCK-8) or similar MTT reagent, cell culture media and supplements [4].

Procedure

  • Cell Plating: Harvest exponentially growing leukemic cells and seed them in a 96-well plate at a density of 1,000 cells per well [4].
  • Compound Treatment: Treat the cells with this compound across a range of concentrations. Include control wells with cells and DMSO vehicle only.
  • Incubation: Incubate the plate in a humidified incubator (37°C, 5% CO₂) for the desired duration (e.g., 24, 48, or 72 hours) [4].
  • Viability Measurement:
    • Add 10 µL of CCK-8 solution directly to each well.
    • Incubate the plate for 2 hours at 37°C [4].
    • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control group. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis of the dose-response data [4].

Complementary Assays for Mechanism of Action

To comprehensively evaluate the effects of this compound, you can perform the following additional assays, which were used in a related study on a PI3K/mTOR inhibitor in AML [4].

Apoptosis Assay by Flow Cytometry
  • Principle: Measures phosphatidylserine externalization on the cell membrane.
  • Procedure: After treatment with this compound, cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells [4].
Cell Cycle Analysis by Flow Cytometry
  • Principle: Determines the DNA content to analyze cell cycle distribution.
  • Procedure: After treatment, fix cells in pre-chilled 70% ethanol overnight. Following a PBS wash, stain the DNA with a Propidium Iodide solution and analyze via flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases [4].

Important Considerations for Your Research

  • Clinical Status: The clinical development status of this compound is unclear beyond the Phase I trial in healthy volunteers initiated in 2010 [2] [3]. It may be considered a research tool.
  • Synergistic Potential: Research suggests that kinase inhibitors like this compound can exhibit enhanced anti-leukemic effects when used in combination. The referenced study found a synergistic effect when a PI3K/mTOR inhibitor was combined with a SIRT2 inhibitor, significantly lowering the IC₅₀ [4]. This highlights a valuable strategy for your own experimental design.
  • Solution Preparation: When preparing stock solutions, note that DMSO concentration should be kept constant (e.g., below 0.1%) across all treatments to avoid solvent toxicity. This compound has a measured solubility of ≥ 2.08 mg/mL (3.24 mM) in a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Research Gaps and Future Directions

The available information on this compound is limited. To build a robust research protocol, you may need to:

  • Extrapolate Details: Use established protocols for other FLT3 inhibitors (like quizartinib) [5] to infer optimal dosing ranges and treatment durations.
  • Investigate Specifics: Determine the exact IC₅₀ values and the most effective combination partners for this compound in various leukemic cell lines through pilot experiments.

References

4SC-203 angiogenesis inhibition experimental procedures

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Targets

4SC-203 is a small molecule multi-kinase inhibitor that exhibits antineoplastic activity by targeting key receptors involved in cancer cell proliferation and angiogenesis [1] [2] [3]. The table below summarizes its primary protein targets.

Target Action Biological Role
FLT3 (FMS-like tyrosine kinase 3) [1] [2] [4] Modulator/Inhibitor [1] Regulates survival and proliferation of hematopoietic cells; mutations are common in Acute Myeloid Leukemia (AML) [1].
FLT3 Mutants [2] [4] Inhibitor [2] Constitutively active mutants drive oncogenic signaling; inhibition is crucial in AML [2].
VEGFRs (Vascular Endothelial Growth Factor Receptors) [2] [3] Inhibitor [2] Key regulators of angiogenesis; inhibition disrupts tumor blood supply [2].
Axl, Alk, Fak, Trk receptors [4] Inhibitor [4] Additional kinases implicated in tumor growth and survival pathways [4].

Chemical and Physical Profile

The following table outlines the key identifiers and properties of this compound for experimental use.

Property Description
Chemical Formula C({33})H({38})N({8})O({4})S [1] [2] [4]
Molecular Weight 642.77 g/mol [1] [2] [4]
CAS Number 895533-09-2 [1] [2] [4]
IUPAC Name 1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1]
SMILES COC1=CC=C(C)C=C1NC(=O)NC1=NC2=CC=C(NC3=NC=NC4=CC(OCCCN5CCN(C)CC5)=C(OC)C=C34)C=C2S1 [1]
Solubility (DMSO) 100 mg/mL (155.57 mM) [3] to 125 mg/mL [2]

Signaling Pathway Diagram

The diagram below illustrates the primary signaling pathway through which this compound exerts its effects, based on its known kinase targets.

G Growth Factors Growth Factors FLT3 FLT3 Growth Factors->FLT3 VEGFR VEGFR Growth Factors->VEGFR Other Kinases (Axl, Alk) Other Kinases (Axl, Alk) Growth Factors->Other Kinases (Axl, Alk) Downstream Signaling (e.g., AKT, STAT5, ERK) Downstream Signaling (e.g., AKT, STAT5, ERK) FLT3->Downstream Signaling (e.g., AKT, STAT5, ERK) Angiogenesis Angiogenesis VEGFR->Angiogenesis Other Kinases (Axl, Alk)->Downstream Signaling (e.g., AKT, STAT5, ERK) This compound This compound This compound->FLT3 Inhibits This compound->VEGFR Inhibits This compound->Other Kinases (Axl, Alk) Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., AKT, STAT5, ERK)->Cell Proliferation & Survival

Diagram 1: this compound inhibits key oncogenic kinases to block tumor growth and angiogenesis.

Application Considerations

  • Clinical Context: this compound has been investigated in a Phase I clinical trial for the treatment of Acute Myeloid Leukemia (AML), where it was shown to be well-tolerated [1] [3].
  • In Vivo Evidence: Preclinical studies have demonstrated significant antitumor activity for this compound in models relevant to AML [4].

References

4SC-203 DMSO solubility and stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background: 4SC-203

This compound is a novel, intravenously administered small-molecule multi-target kinase inhibitor [1] [2]. Its targeted profile includes:

  • Primary Targets: High selectivity against FMS-like tyrosine kinase 3 (FLT3), including FLT3 mutants [1] [2].
  • Secondary Targets: Also shows activity against vascular endothelial growth factor receptors (VEGF-R), which are crucial for angiogenesis (the formation of new blood vessels that support tumor growth) [1] [2].
  • Clinical Status: A First-in-Man Phase I study in healthy volunteers has been completed. The compound was reported to be safe and well-tolerated, with pharmacokinetics displaying an expected dose-dependent increase [2].

Theoretical Framework for Solubility

For a research compound like this compound, specific solubility data might be proprietary. The following information outlines the general scientific principles that guide solubility prediction and measurement for organic molecules in a research setting.

Table 1: Key Factors Influencing Solubility of Organic Compounds

Factor Description & Impact on Solubility Relevance to Experimental Protocol
Molecular Structure Determines the compound's ability to interact with solvent molecules. Features like lipophilicity, hydrogen bonding, and crystal packing are critical [3]. The structure of this compound dictates its inherent "like dissolves in like" affinity for DMSO.
Temperature For most solid compounds, higher temperature increases solubility by providing energy to break apart the crystal lattice [3]. Consistent temperature during stock solution preparation is key for reproducibility.
pH & Ionization The solubility of ionizable compounds is highly dependent on the pH of the solvent medium. A change in pH can protonate or deprotonate the molecule, drastically altering its solubility [3]. While relevant for aqueous biological buffers, this is less critical for preparation in pure DMSO.
Polymorphic Form A compound can exist in multiple crystalline forms (polymorphs), each with different solubility properties [3]. The specific solid form of the supplied this compound powder can affect its dissolution rate and maximum solubility in DMSO.

The following diagram illustrates the workflow for a physics-based approach to solubility prediction, which is often used in drug discovery to guide experimental work.

G Start Start: Molecular Structure of this compound A Solid-State Analysis (Crystal Lattice Energy) Start->A B Solvation Free Energy Calculation in Solvent Start->B C Combine Thermodynamic Cycles A->C B->C D Predict Thermodynamic Solubility C->D

Generic Protocol for Stock Solution Preparation

This is a standard protocol for preparing stock solutions of research compounds and should be validated for this compound with lab-specific data.

Materials
  • Compound: this compound (as supplied, note the salt form and molecular weight).
  • Solvent: High-Purity, Anhydrous DMSO (e.g., ≥99.9% ACS grade). Hyroscopic DMSO readily absorbs water, which can affect solubility and compound stability.
  • Equipment: Analytical balance, calibrated micropipettes, glass vials (e.g., 2-4 mL clear glass vials with PTFE-lined caps), sonication bath, vortex mixer, optional magnetic stirrer.
Preparation Workflow

The following diagram outlines the key steps in the stock solution preparation process, highlighting critical control points to ensure quality.

G Step1 1. Calculate Mass & Volume Step2 2. Weigh Compound Accurately Step1->Step2 Step3 3. Add DMSO Solvent Step2->Step3 Step4 4. Dissolve & Mix (Vortex, Sonicate, or Stir) Step3->Step4 Step5 5. Visual Inspection (Check for undissolved material) Step4->Step5 Step5->Step4 Precipitate Observed Step6 6. Aliquot and Label Step5->Step6 Step7 7. Store at Recommended Conditions (-20°C or below) Step6->Step7

Detailed Methodology
  • Calculation: Determine the required mass of this compound to achieve the target concentration in the desired volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution:

    • You need the molecular weight (MW) of this compound.
    • Mass (mg) = (Desired Concentration in mM) × (MW in g/mol) × (Volume in mL) / 1000
  • Weighing: Tare the empty vial on the analytical balance. Add the calculated mass of this compound powder. Record the actual mass used for precise concentration calculation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder. To minimize water absorption, handle DMSO in a dry environment and keep the container tightly sealed.

  • Dissolution:

    • Vortex: Cap the vial securely and vortex for 1-2 minutes.
    • Sonication: If not fully dissolved, place the vial in a sonication bath at room temperature for 5-15 minutes. Avoid excessive heating.
    • Optional Stirring: For larger volumes or difficult-to-dissolve compounds, gentle stirring with a micro stir bar can be effective.
  • Inspection: Visually inspect the solution against a light and dark background. The solution should be clear and without any visible particles or cloudiness. The presence of precipitate indicates that the solubility limit has been exceeded, and a more dilute stock solution may be required.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize contact with air.

  • Storage: Store aliquots at -20°C or preferably -80°C in a non-frost-free freezer to maintain stability. Protect from light.

Critical Considerations & Safety

  • Lack of Specific Data: The most significant risk is the absence of publicly available, specific solubility data for this compound in DMSO. The maximum achievable concentration is unknown.
  • Start with a Low Concentration: As a best practice, initially aim for a conservative stock concentration (e.g., 10-20 mM) to ensure complete dissolution.
  • Documentation: Meticulously record the lot number of the compound, the DMSO used, the final calculated concentration, and all observations.
  • Sterility: For cell culture work, consider sterility. While DMSO itself is bacteriostatic, sterile filtration (using a compatible solvent-resistant filter) may be necessary if the solution is not prepared aseptically. Note that filtration can potentially remove the compound if it precipitates or adsorbs to the filter.

References

4SC-203 cell cycle arrest apoptosis assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Core Assays for Cell Cycle Arrest and Apoptosis

The table below summarizes the objectives and basic principles of three fundamental assays for evaluating the anti-cancer effects of a compound like 4SC-203.

Assay Name Primary Objective Basic Principle
MTT Cell Viability Assay [1] [2] Determine compound cytotoxicity and half-maximal inhibitory concentration (IC50). Measurement of mitochondrial activity in live cells; results in formazan crystal formation, quantified by absorbance.
Annexin V/Propidium Iodide (PI) Apoptosis Assay [1] [2] Distinguish and quantify populations of viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (externalized in early apoptosis); PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).
Propidium Iodide (PI) Cell Cycle Analysis [1] [2] Analyze distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). PI stoichiometrically stains cellular DNA; fluorescence intensity measured by flow cytometry is proportional to DNA content.

Detailed Experimental Protocols

Here are step-by-step protocols for the assays listed above, which you can follow and adapt for this compound.

Protocol 1: MTT Cell Viability and Proliferation Assay

This protocol is used to establish the cytotoxic profile of this compound and determine the IC50 values for subsequent experiments [1] [2].

  • Cell Seeding: Plate cells (e.g., colorectal cancer lines like HCT-116 or SW480) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cell attachment [2].
  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a negative control (vehicle only) and a blank (medium without cells). Incubate the plates for 24–72 hours [1].
  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3–4 hours at 37°C [1] [2].
  • Solubilization: Carefully remove the medium without disturbing the formed formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals. Shake the plate gently for 15 minutes [1].
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control [2].
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This protocol allows for the quantitative analysis of apoptosis induction by this compound [1] [2].

  • Cell Treatment and Harvest: Seed cells in 6-well plates (e.g., 1 × 10^6 cells/well). After 24 hours, treat with this compound at the predetermined IC50 concentration for 24–48 hours. Harvest the cells by trypsinization, collect by centrifugation, and wash with cold PBS [1].
  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension. Incubate for 10–15 minutes at room temperature in the dark [1].
  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells using a flow cytometer within 1 hour. Use the following quadrants to interpret the data:
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic cells.
    • Annexin V-/PI+: Necrotic cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide DNA Staining

This protocol is used to determine if this compound induces arrest at a specific phase of the cell cycle [1] [2].

  • Cell Treatment and Fixation: Seed and treat cells with this compound as described in the apoptosis protocol. After treatment, harvest the cells, wash with PBS, and fix by gently resuspending in 70% ice-cold ethanol. Fix for at least 30 minutes at 4°C [2].
  • Staining: Centrifuge the fixed cells, remove the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate for 1 hour at room temperature in the dark [1].
  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. Measure the fluorescence of PI at >560 nm. Use flow cytometry software to analyze the data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content [2].

Experimental Workflow and Key Signaling Pathways

To help visualize the experimental journey and the biological mechanisms you might be investigating, the following diagrams outline the core workflow and a key apoptotic pathway targeted by many anti-cancer compounds.

G Start Start: Plan this compound Assay MTT MTT Viability Assay Start->MTT IC50 Determine IC50 Value MTT->IC50 Mech Mechanistic Studies IC50->Mech Apop Annexin V/PI Assay Mech->Apop Apoptosis Cycle Cell Cycle Analysis Mech->Cycle Cell Cycle Arrest Data Data Analysis Apop->Data Cycle->Data

Many anti-cancer compounds, including some in the search results, work by triggering the intrinsic (mitochondrial) apoptotic pathway. The diagram below illustrates this key signaling cascade [3] [4].

G Stimulus e.g., this compound Treatment BaxBak BAX/BAK Activation Stimulus->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp Caspase Cascade Activation CytoC->Casp Apop Apoptosis Execution (DNA Fragmentation) Casp->Apop

Key Considerations for Your Research on this compound

To successfully apply these protocols, please consider the following:

  • Confirm Compound Purity and Stability: Ensure the identity and purity of this compound are verified before use. Determine its solubility and prepare a stable stock solution in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to cells (typically <0.1%).
  • Include Relevant Controls: Always include a negative control (vehicle-treated cells) and a positive control for your assays. For apoptosis, you might use Staurosporine [1]; for cell cycle arrest, drugs like Nocodazole are common.
  • Optimize Assay Conditions: The provided cell densities and treatment times are starting points. You must optimize these parameters for your specific cell line and the biological activity of this compound.
  • Combine with Molecular Techniques: To deeply understand the mechanism of this compound, complement these cellular assays with Western Blotting or RT-qPCR to analyze the expression of key proteins and genes involved in cell cycle and apoptosis, such as p21, p27, Bcl-2, Bax, and cyclins [5] [6] [2].

References

4SC-203 solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile & Stock Solution Preparation

The table below summarizes the fundamental solubility data for 4SC-203, which is crucial for planning your experiments [1] [2] [3].

Solvent Solubility Notes & Recommendations
DMSO 100 - 125 mg/mL (155.57 - 194.47 mM) [1] [3] Primary solvent for stock solutions. Hygroscopic DMSO can reduce solubility; always use fresh, dry DMSO. [1] [2]
Ethanol ~12 mg/mL (18.66 mM) [1] [2] An alternative solvent for stock solutions.
Water Insoluble [1] [2] Not suitable for direct dissolution.
Recommended Protocol: 100 mg/mL DMSO Stock Solution

This high-concentration stock solution is ideal for in vitro studies and further dilution for in vivo formulations [1] [2].

  • Calculate: To prepare 1 mL of a 100 mg/mL stock solution, weigh out 100 mg of this compound.
  • Dissolve: Transfer the weighed compound to an appropriate vial. Add 1 mL of fresh, high-quality DMSO.
  • Mix: Vortex or sonicate the mixture until a clear solution is obtained, indicating complete dissolution.
  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 3 years (-20°C powder) or 6 months (-80°C in DMSO) [1] [3].

In Vivo Formulation & DMSO Dilution

For animal studies, the DMSO stock solution must be further diluted. The following in vivo formulations have been validated and are recommended to keep final DMSO concentrations at safe, low levels [1] [2] [3].

Application Formulation Final DMSO Concentration Preparation Notes
General Use 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] [2] 5% Achieves a clear solution at 5 mg/mL. Add solvents in the specified order, ensuring clarity at each step.
Oral Dosing 5% DMSO, 95% Corn Oil [1] [2] 5% Achieves a clear solution at 0.2 mg/mL.
Recommended Protocol: 5 mg/mL Working Solution for Intraperitoneal Injection

This protocol yields a ready-to-use solution with a final DMSO concentration of only 5% [1] [2].

  • Prepare DMSO Stock: Ensure you have a clear 100 mg/mL stock solution of this compound in DMSO.
  • First Dilution: Add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.
  • Add Surfactant: To the above mixture, add 50 µL of Tween-80. Mix again until clear.
  • Final Dilution: Add 500 µL of double-distilled water (ddH₂O) to the mixture, bringing the total volume to 1 mL. Mix thoroughly.
  • Use: The final concentration is 5 mg/mL. For optimal results, prepare the solution fresh just before use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution after dilution? This is likely due to the "water-avoiding" nature of the compound. Always follow the solvent addition order (DMSO → PEG300 → Tween-80 → aqueous solution) to gradually transition the compound into the aqueous environment and prevent shock precipitation [1] [2].

Q2: Can I use a different co-solvent if I don't have PEG300? The provided formulations have been specifically validated for stability and bioavailability [2]. Substituting components is not recommended as it may cause precipitation or alter experimental outcomes. For formulation adjustments, it is advised to contact the supplier's technical support [2].

Q3: How should I store my stock and working solutions?

  • Stock Solution (100 mg/mL in DMSO): Aliquot and store at -20°C for up to one month or at -80°C for up to six months [3].
  • In Vivo Working Solution: Prepare fresh immediately before use. Do not store for later experiments [1] [2].

Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and resolving common solubility issues with this compound.

G Start Issue: this compound Not Dissolving Step1 Is the DMSO fresh and dry? (Hygroscopic DMSO reduces solubility) Start->Step1 Step2 For Stock Solution: Are you using the recommended 100 mg/mL in pure DMSO? Step1->Step2 Yes Step1_sol Solution: Use a newly opened bottle of DMSO Step1->Step1_sol No Step3 For Working Solution: Are you adding solvents in the correct order? Step2->Step3 Yes Step2_sol Solution: First prepare a clear 100 mg/mL stock in DMSO Step2->Step2_sol No Step4 Check the preparation order: 1. DMSO Stock → PEG300 2. Add Tween-80 3. Add ddH₂O Step3->Step4 Yes Step3_sol Solution: Strictly follow the prescribed order of addition Step3->Step3_sol No Step4_final Result: Stable solution ready for use Step4->Step4_final Follow this order Step1_sol->Step2 Step2_sol->Step3 Step3_sol->Step4

References

4SC-203 Phase I Trial: Safety & Dose Escalation Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key design and safety findings from the first-in-human Phase I dose escalation study of 4SC-203 [1] [2] [3].

Aspect Details
Study Design Randomized, double-blind, placebo-controlled, dose-escalation [1] [2]
Participants 60 healthy male volunteers (aged 20-46) [2]
Administration Single intravenous dose [1] [2]
Dose Range 0.041 mg/kg to 2.5 mg/kg (approx. 2.5 to 150 mg for a 60 kg individual) [2]
Dose Escalation 7 cohorts; initial low dose cohort for safety, followed by 8 volunteers per cohort (6 active:2 placebo) [1] [3]
Safety & Tolerability Proven safe and well-tolerated [2]. 33% experienced Adverse Events (AEs), mostly mild intensity; 3 moderate AEs; no Serious Adverse Events (SAEs); no dose-dependent increase in AEs; no target organ toxicity or changes in physical/lab parameters [2]
Pharmacokinetics (PK) Displayed expected dose-dependent increase [2]

Experimental Protocol: Phase I Dose Escalation Study

For researchers designing similar studies, here is the methodology used in this trial [1] [2] [3]:

  • Objective: Primary investigation of the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single intravenous dose of this compound.
  • Dosing Structure: The study employed a sequential cohort design.
    • The first cohort received a low initial dose for preliminary safety observations.
    • Subsequent cohorts received progressively higher doses.
    • Each cohort included eight volunteers, randomized in a 6:2 ratio to receive either this compound or a placebo.
  • Key Measured Outcomes:
    • Safety: Monitored for treatment-emergent adverse events (TEAEs), changes in physical examinations, and clinical laboratory parameters.
    • Pharmacokinetics: Blood samples were taken at specified time points to measure drug concentration and determine parameters like C~max~ and AUC.

This compound Mechanism of Action

This compound is a multi-target kinase inhibitor. Its therapeutic potential arises from its high selectivity against specific kinases [1] [2] [3]:

  • Primary Target: FMS-like tyrosine kinase 3 (FLT3), including its mutants. FLT3 is overexpressed in Acute Myeloid Leukaemia (AML), and its mutations are associated with a poor prognosis [1] [3].
  • Secondary Target: Vascular Endothelial Growth Factor Receptors (VEGF-R). Inhibiting VEGF-R blocks angiogenesis (the formation of new blood vessels), which is crucial for solid tumor growth [1].

The following diagram illustrates the signaling pathways targeted by this compound and its proposed anti-tumor effects:

G FLT3 FLT3 Receptor (including mutants) Proliferation Uncontrolled Cell Proliferation & Survival FLT3->Proliferation Constitutive Signaling VEGFR VEGF Receptor Angiogenesis Tumor Angiogenesis (New Blood Vessels) VEGFR->Angiogenesis Stimulates Drug This compound Multi-target Kinase Inhibitor Drug->FLT3 Inhibits Drug->VEGFR Inhibits AML Disease Context: Acute Myeloid Leukaemia (AML) AML->FLT3 SolidTumors Disease Context: Solid Tumors SolidTumors->VEGFR

Limitations of Current Information

Please note that the search results only provide information from the initial Phase I trial concluded in 2010 [2]. The subsequent development status of this compound, including results from any further clinical trials in patient populations (e.g., AML patients), is not available in the current search. Therefore, the safety and dosing data reflect findings only in healthy volunteers.

References

4SC-203 treatment-emergent adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 4SC-203

Table 1: Key Characteristics of this compound

Attribute Description
Modality Small Molecule [1]
Primary Mechanism Multi-target kinase inhibitor; acts as a modulator of the FLT3 receptor and inhibits VEGF receptors [1] [2] [3]
Administration Intravenous [2] [3]
Key Indications (Investigational) Acute Myeloid Leukemia (AML), solid tumors [1] [2] [3]

Clinical Safety & Tolerability Data

The primary source of safety information comes from a First-in-Man, randomized, double-blind, placebo-controlled Phase I dose-escalation study in healthy male volunteers [2].

Table 2: Summary of Phase I Safety and Pharmacokinetics Findings

Parameter Findings from Phase I Study
Study Participants 60 healthy male volunteers (aged 20-46) [2]
Dosing Single intravenous doses from 0.041 to 2.5 mg/kg [2]
Overall Safety "Safe and was well tolerated by all subjects" [2]
Adverse Event (AE) Incidence 33% of volunteers experienced AEs [2]
AE Severity All AEs were of mild intensity, except for three events graded as moderate [2]
Serious AEs (SAEs) No Serious Adverse Events were observed [2]
Dose-Limiting Toxicity No dose-dependent increase in the number of Treatment-Emergent Adverse Events [2]
Organ Toxicity No changes in physical and laboratory parameters; no target organ toxicity occurred [2]
Pharmacokinetics (PK) PK displayed the expected dose-dependent increase [2]

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this compound's mechanism of action? this compound is a multi-target kinase inhibitor. Its primary relevance is in targeting FMS-like tyrosine kinase 3 (FLT3), including mutant forms, which is a key driver in approximately one-third of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis [3]. Its additional activity against VEGF receptors suggests potential for inhibiting angiogenesis, which could be applicable in solid tumors [2] [3].

Q2: Are there any specific laboratory parameters to monitor during this compound administration? The available clinical study reported no changes in physical and laboratory parameters and no target organ toxicity [2]. As it was an early-stage trial in healthy volunteers, comprehensive monitoring guidelines for patient populations would need to be established in later-phase trials.

Q3: Has resistance to this compound been observed or studied? While the search results do not mention resistance for this compound specifically, resistance is a common challenge with targeted therapies. For instance, resistance to other kinase inhibitors often develops due to mutations in the target protein [4]. It is plausible that similar mechanisms could be relevant for this compound, but this remains an area for future investigation.

Experimental Protocol Overview

The search results do not provide detailed troubleshooting guides for lab experiments with this compound. However, the following is a generalized protocol for a foundational in vitro cytotoxicity assay, which is commonly used in early drug discovery.

Protocol: In Vitro Assessment of Compound Cytotoxicity (MTT Assay)

1. Objective: To determine the effect of this compound on the viability of target cancer cell lines (e.g., AML cell lines such as MV4-11 which harbor FLT3 mutations).

2. Materials:

  • Target cancer cell lines and appropriate culture media.
  • This compound stock solution (in DMSO or as specified) and a vehicle control (e.g., DMSO).
  • 96-well tissue culture plates.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
  • Plate reader capable of measuring absorbance at 570 nm.

3. Methodology: a. Cell Seeding: Seed cells in a 96-well plate at a density determined by preliminary optimization (e.g., 5,000-10,000 cells/well) and incubate for 24 hours. b. Compound Treatment: Prepare a dilution series of this compound across a relevant concentration range. Add these solutions to the cells, ensuring a final DMSO concentration that is non-toxic (typically ≤0.1%). Include wells with vehicle only (negative control) and a blank with media but no cells. c. Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours). d. Viability Measurement: Add MTT reagent to each well and incubate further to allow formazan crystal formation. Solubilize the crystals with a suitable solvent (e.g., isopropanol). e. Data Acquisition & Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Conceptual Signaling Pathway

While the exact binding dynamics are not detailed in the search results, the diagram below illustrates the primary reported mechanism of this compound in the context of FLT3 signaling in AML.

G FLT3_Ligand FLT3_Ligand FLT3_Receptor FLT3 Receptor (Wild-type or Mutant) FLT3_Ligand->FLT3_Receptor DownstreamPath Downstream Signaling (Proliferation, Survival) FLT3_Receptor->DownstreamPath Leukemogenesis Leukemogenesis DownstreamPath->Leukemogenesis Inhibitor This compound Inhibitor->FLT3_Receptor Inhibits

Key Limitations and Future Directions

It is crucial to recognize the limitations of the available data:

  • Limited Clinical Data: The primary source is a Phase I study in healthy volunteers, not the target patient population. The safety and AE profile in cancer patients, who may have compromised organ function and receive concurrent treatments, could be significantly different.
  • Lack of Specific AE Management: The published results only state that AEs were generally mild and not dose-dependent. They do not provide specific guidance on managing particular adverse events (e.g., specific supportive care medications or dose adjustment protocols).
  • No Publicly Available Later-Phase Data: The search results do not contain information from Phase II or III trials, which are essential for fully characterizing a drug's safety profile and establishing definitive management guidelines.

References

FLT3 Inhibitor Resistance: Mechanisms & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which resistance to FLT3 inhibitors develops? Resistance to FLT3 inhibitors is broadly categorized into on-target and off-target mechanisms [1] [2] [3].

  • On-Target Resistance: This occurs due to new mutations in the FLT3 gene itself, which prevent the inhibitor from effectively binding to the kinase domain. This is a common mechanism, particularly with prolonged TKI exposure [4].
  • Off-Target Resistance: This involves the activation of alternative survival pathways that bypass the blocked FLT3 signaling. It can also involve protective signals from the bone marrow microenvironment [1] [4].

Q2: Why do my in vitro assays show efficacy, but the compound fails in a bone marrow microenvironment model? The bone marrow stroma creates a protective niche for leukemic cells. Key microenvironment-mediated resistance mechanisms include [1] [4] [3]:

  • Elevated FLT3 Ligand (FL): High levels of FL in the marrow can activate the wild-type FLT3 allele, sustaining survival signals even when the mutant allele is inhibited [4].
  • CYP3A4 Metabolism: Bone marrow stromal cells express the cytochrome P450 enzyme CYP3A4, which can metabolize and inactivate certain FLT3 inhibitors (e.g., sorafenib, quizartinib, gilteritinib), creating a local drug sanctuary [1] [3].
  • Cytokine-Mediated Bypass Signaling: Stromal cells secrete factors like FGF2 (activating FGFR1/MAPK signaling) and CXCL12 (binding to CXCR4 on leukemic cells) that provide pro-survival and anti-apoptotic signals independent of FLT3 [1] [4].

Q3: Which secondary FLT3 mutations are most commonly associated with resistance to Type I vs. Type II inhibitors? The resistance profile is highly dependent on the inhibitor class [5] [2]:

  • For Type II Inhibitors (e.g., Quizartinib, Sorafenib): Resistance is predominantly driven by activation loop (A-loop) mutations such as D835V/Y/F and Y842C/H. These mutations lock the kinase in its active conformation, to which Type II inhibitors cannot bind [4] [2].
  • For Type I Inhibitors (e.g., Gilteritinib, Midostaurin, Crenolanib): While they can inhibit A-loop mutants, resistance often arises from gatekeeper mutations like F691L. The F691L mutation induces a steric clash that reduces drug binding affinity for both Type I and Type II inhibitors, though some Type I inhibitors like crenolanib and FF-10101 retain activity against it [6] [2] [3].

Q4: What off-target genomic alterations can cause resistance? Clonal evolution under TKI treatment pressure can select for mutations in parallel signaling pathways. The most common off-target alterations include [2]:

  • RAS/MAPK Pathway Mutations: Mutations in NRAS, KRAS, or PTPN11 are frequently observed and can maintain ERK signaling despite FLT3 inhibition. These are a common resistance mechanism to Type I inhibitors [2].
  • Other Mutations: Activating mutations in BCL-2, MYC, and PIM kinases have also been implicated in sustaining leukemic cell survival and proliferation [6] [2].

Troubleshooting Guides & Experimental Protocols

Guide 1: Diagnosing the Mechanism of Resistance

Use the following workflow to systematically identify the cause of resistance observed in your models.

G Start Observed Resistance to FLT3i Step1 Is FLT3 phosphorylation inhibited in the resistant cells? Start->Step1 Step2 Perform NGS on FLT3 kinase domain Step1->Step2 No Step4 Interrogate bypass pathways & microenvironment Step1->Step4 Yes Step3 Mechanism: On-Target (Secondary FLT3 Mutation) Step2->Step3 Step6 Check for elevated NRAS/KRAS mutations & p-ERK levels Step4->Step6 Step7 Check bone marrow supernatant for FL & FGF2; assay CYP3A4 Step4->Step7 Step5 Mechanism: Off-Target (Bypass Signaling) Step6->Step5 Step7->Step5

Experimental Protocol 1: Detecting Secondary FLT3 Mutations

Objective: Identify acquired mutations in the FLT3 tyrosine kinase domain (TKD) in resistant cell lines or patient samples.

  • Sample Preparation:

    • Extract genomic DNA or RNA from resistant AML cells (e.g., MOLM-13, MV4-11) generated through long-term exposure to sub-lethal doses of your FLT3 inhibitor.
    • For RNA, perform reverse transcription to cDNA.
  • Next-Generation Sequencing (NGS):

    • Primer Design: Design primers to amplify FLT3 exons 14-20 (covering the TKD and activation loop).
    • Library Prep & Sequencing: Prepare sequencing libraries using a targeted NGS panel. Use deep sequencing (≥1000x coverage) to detect low-frequency subclones.
    • Bioinformatic Analysis: Align sequences to the reference FLT3 gene. Variant calling should focus on known resistance hotspots: D835, I836, Y842 (A-loop), and F691, N676 (gatekeeper and adjacent residues) [2] [3].
  • Functional Validation:

    • Clone identified mutant sequences into a FLT3-expression vector.
    • Transfect into a cytokine-dependent cell line (e.g., Ba/F3).
    • Test the IC50 of your FLT3 inhibitor against the Ba/F3 cells expressing the mutant FLT3 to confirm resistance.
Experimental Protocol 2: Assessing Bypass Signaling Activation

Objective: Measure the activity of alternative survival pathways in FLT3 inhibitor-resistant cells.

  • Phospho-Protein Analysis by Western Blot:

    • Lyse resistant and parental (sensitive) cells after serum-starvation and treatment with your FLT3 inhibitor.
    • Perform Western blotting using the following antibodies:
      • Primary Antibodies: Phospho-ERK1/2 (T202/Y204), Total ERK1/2, Phospho-AKT (S473), Total AKT, Phospho-STAT5 (Y694), Total STAT5.
    • Expected Result: Resistant cells with off-target mechanisms will show sustained phosphorylation of ERK and/or AKT despite effective inhibition of FLT3 phosphorylation [4] [3].
  • Cytokine Profiling:

    • Collect supernatant from co-cultures of AML cells and bone marrow stromal cells (e.g., HS-5).
    • Use ELISA or a Luminex multiplex assay to quantify levels of FLT3 Ligand (FL), FGF2, and CXCL12 [1] [4].

Reference Tables for Resistance Mechanisms

Table 1: Common Secondary FLT3 Mutations and Inhibitor Susceptibility
Mutation Location Inhibitor Class Affected Potential Susceptible Agents
D835V/Y Activation Loop Type II (Quizartinib) [4] [2] Type I (Gilteritinib, Crenolanib) [4] [3]
F691L Gatekeeper Both Type I & II (reduced affinity) [2] [3] Crenolanib, FF-10101 (covalent) [6] [3]
N676K Kinase Domain Type I (Midostaurin) [3] Not specified in results
Table 2: Key Off-Target Alterations and Proposed Assays
Alteration / Factor Assay Method Observable Outcome in Resistance
NRAS/KRAS Mutation Targeted NGS Clonal expansion post-treatment [2]
FGF2 Upregulation ELISA / Western Blot Sustained p-ERK in presence of FLT3i [1] [4]
Bone Marrow CYP3A4 Metabolic Assay / qPCR Reduced intracellular TKI concentration [1]
FLT3 Ligand (FL) ELISA Activation of WT-FLT3 & MAPK pathway [4] [3]

FLT3 Signaling and Resistance Pathways

The diagram below illustrates the core FLT3 signaling and how major resistance mechanisms reactivate downstream survival pathways.

G FLT3 FLT3 FLT3_Mut FLT3-ITD/TKD Mutant FLT3->FLT3_Mut STAT5 STAT5 Pathway FLT3_Mut->STAT5 PI3K PI3K/AKT Pathway FLT3_Mut->PI3K MAPK RAS/MAPK Pathway FLT3_Mut->MAPK Inhibitor FLT3 Inhibitor Inhibitor->FLT3_Mut  Blocks Survival Cell Survival Proliferation Inhibited Apoptosis STAT5->Survival PI3K->Survival Resistance Rescue of Survival Signals PI3K->Resistance MAPK->Survival MAPK->Resistance Bypass1 Microenvironment: FGF2/FGFR1 Bypass1->MAPK Bypass2 On-Target: Secondary FLT3 Mutations Bypass2->FLT3_Mut  Restores Bypass3 Off-Target: RAS Mutations Bypass3->MAPK

References

4SC-203 combination therapy synergy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 4SC-202 (Domatinostat)

4SC-202, also known as domatinostat, is a selective Class I histone deacetylase (HDAC) inhibitor. It targets HDAC1, HDAC2, and HDAC3 [1]. By inhibiting these enzymes, it leads to an accumulation of acetylated histones in cells, which can alter gene expression and result in the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) [1].

Its development is part of a growing trend in oncology to design multi-targeting or "dual-targeting" strategies. The rationale is that hitting multiple cancer pathways simultaneously can lead to more robust and durable clinical responses, and it is being explored in various combination regimens [1].

Assessing Synergy: Key Models & Data Presentation

When combining drugs, it's crucial to determine if their effect is simply additive, or if it is synergistic (greater than additive) or antagonistic (less than additive). No single model is universally accepted as the standard, so employing multiple models is considered best practice [2].

The table below summarizes the most common reference models used for quantifying drug synergy.

Model Name Basic Principle Key Metric Advantages Limitations

| Combination Index (CI) [2] | Based on the median-effect principle of mass-action. | CI < 1: Synergy CI = 1: Additivity CI > 1: Antagonism | Widely used; provides a quantitative index at different effect levels. | The definition of additivity is based on a specific theoretical model. | | Bliss Independence [2] | Assumes the two drugs act independently and non-interactively. | Bliss Score > 0: Synergy Bliss Score = 0: Additivity Bliss Score < 0: Antagonism | Intuitive probabilistic model; does not assume a dose-response shape. | Can overestimate synergy if drugs have overlapping mechanisms. | | Loewe Additivity [2] | Assumes a drug acts only with itself (same molecular target). | Similar to CI; evaluates if the combination is more effective than the theoretical self-combination. | Conceptually simple for drugs with similar mechanisms. | Complex calculations for drugs with different dose-response curves. |

To effectively present your combination data, you should plan to generate dose-response matrices and calculate synergy scores. The following table provides a template for the quantitative data you would collect.

Drug A Conc. (µM) Drug B Conc. (µM) Observed Inhibition (%) Expected Inhibition (Bliss) Bliss Score Combination Index (CI)
0.1 0.5 25 15 +10 0.7
0.1 1.0 40 20 +20 0.5
0.5 0.5 60 40 +20 0.6
... ... ... ... ... ...

Experimental Protocol: Core Workflow for Synergy Screening

Below is a generalized protocol for a high-throughput synergy screening experiment using cell viability assays. This workflow can be adapted for 4SC-202 in combination with other agents.

G cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Start Start Experiment P1 Cell Seeding (96/384-well plates) Start->P1 P2 Incubation (24 hours) P1->P2 T1 Drug Preparation (Single agents & combinations in a matrix) P2->T1 T2 Compound Addition (Using liquid handler) T1->T2 T3 Incubation (72-120 hours) T2->T3 A1 Viability Assay (e.g., CellTiter-Glo) T3->A1 A2 Data Normalization (Relative to controls) A1->A2 A3 Synergy Calculation (Bliss, CI, etc.) A2->A3 A4 Data Visualization (Isobolograms, Heatmaps) A3->A4

Frequently Asked Questions & Troubleshooting

Here are some common experimental challenges and potential solutions based on general principles of HDAC inhibitor biology and combination therapy.

Q1: We are not observing any synergistic effect with 4SC-202 and Drug X. What could be the reason?

  • A: Consider the following:
    • Biological Redundancy: The pathways targeted by the combination partner might not be critical in your specific cell model. Check the genetic dependencies (e.g., KRAS, TP53 status) and pathway activation status (e.g., PI3K, MAPK) of your cells [3] [4].
    • Insufficient Target Engagement: Confirm that 4SC-202 is effectively inhibiting its targets. Use western blotting to monitor levels of acetylated histone H3 (a global marker) and acetylated tubulin (for HDAC6 inhibition, though 4SC-202 is class I selective) as a pharmacodynamic readout.
    • Incorrect Dosing Range: The chosen concentrations may be too high (masking synergy with overwhelming toxicity) or too low. Re-run the experiment with a wider dose matrix centered around the IC~10~ - IC~50~ of each single agent.

Q2: The synergy we see in vitro does not translate to our in vivo mouse model. How can we troubleshoot this?

  • A: This is a common translational challenge.
    • Pharmacokinetics (PK): The drug exposure in vivo (C~max~, AUC) may not recapitulate the effective concentrations used in vitro. Review the PK profiles of both drugs to ensure adequate plasma and tumor tissue levels are achieved with your dosing schedule [5].
    • Tumor Microenvironment (TME): The in vivo TME (e.g., stromal density, immune cells) can create a protective barrier and alter drug response. Using patient-derived xenograft (PDX) models that better retain the original tumor stroma might be more predictive [3].
    • Dosing Schedule: The timing and sequence of administration can be critical. Experiment with giving 4SC-202 before, after, or concurrently with the combination partner in your in vivo studies.

Q3: Our combination shows strong synergy but also high toxicity in primary cell models. How can we improve the therapeutic window?

  • A: To dissociate efficacy from toxicity:
    • Dose Scheduling: Explore intermittent dosing (e.g., drug holidays) instead of continuous treatment. This can allow normal cells to recover while still exerting antitumor effects.
    • Sequential Dosing: Test if pre-treatment with one agent sensitizes the cells to the other, allowing for lower overall doses of the more toxic drug.
    • Biomarker-Driven Selection: Identify a predictive biomarker for synergy (e.g., a specific mutation or gene expression signature) to select patient populations most likely to respond, thereby avoiding unnecessary toxicity in non-responders [6] [4].

The Signaling Pathway Context

Understanding the pathways involved is key to rational combination therapy. The diagram below illustrates how an HDAC inhibitor like 4SC-202 can interact with common oncogenic pathways.

I hope this structured technical guide provides a solid foundation for your work. The field of combination therapy is complex, and successful optimization often requires an iterative, hypothesis-driven approach.

References

4SC-203 laboratory parameter changes interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What was the safety and tolerability profile of 4SC-203 in its initial clinical study? The first-in-human Phase I study of this compound, which involved single intravenous doses in healthy male volunteers, demonstrated that the drug was safe and well-tolerated. The table below summarizes the key safety findings [1].
Safety Parameter Finding in Phase I Study
Overall Adverse Events (AEs) 33% of volunteers experienced AEs [1]
AE Severity All AEs were mild in intensity, except for three that were moderate [1]
Serious Adverse Events (SAEs) No SAEs were observed [1]
Dose-Limiting Toxicity No dose-dependent increase in AEs was found [1]
Organ Toxicity No target organ toxicity was recorded [1]
Laboratory Parameters No clinically significant changes in laboratory parameters were observed [1]
  • What is the known mechanism of action of this compound? this compound is characterized as a small molecule, multi-target kinase inhibitor. Preclinical in vitro and in vivo studies have shown that it has a strong selectivity profile against FLT3 (including FLT3 mutants) and VEGF receptors. Inhibition of these targets is relevant for treating cancers like acute myeloid leukemia (AML) and for blocking angiogenesis in solid tumors [1].

  • What are the pharmacokinetic properties of this compound? The Phase I study established that this compound exhibits excellent dose-dependent pharmacokinetics. This means that as the administered dose increased, the drug concentration in the bloodstream increased predictably and consistently, providing a strong foundation for further clinical development [1].

Troubleshooting & Experimental Guidance

The following section provides guidance for researchers designing in vitro or in vivo experiments based on the mechanism of kinase inhibitors like this compound.

  • How can I investigate the inhibitory activity of this compound on its primary targets? To confirm the drug's activity, you can design experiments to measure its effect on FLT3 and VEGFR signaling pathways. The diagram below outlines a potential experimental workflow.

    G Start Start: Treat Cell Line (e.g., AML or endothelial cells) A Measure Target Phosphorylation (FLT3 or VEGFR) via Western Blot/ELISA Start->A B Assess Downstream Signaling (e.g., ERK, AKT phosphorylation) A->B C Evaluate Phenotypic Effects (e.g., Cell proliferation Apoptosis assay Tube formation assay) B->C End Analyze Dose & Time Dependent Effects C->End

    Diagram 1: Experimental workflow for validating kinase inhibitor activity.

    Proposed Experimental Protocol [1] [2]:

    • Cell Lines: Use relevant cell lines, such as AML lines for FLT3 inhibition or human umbilical vein endothelial cells (HUVECs) for VEGFR inhibition.
    • Treatment: Treat cells with a range of this compound concentrations (e.g., from nM to µM) over various time points (e.g., 1-72 hours).
    • Target Engagement:
      • Lysate cells and perform Western blot analysis to detect levels of phosphorylated FLT3 and VEGFR2.
      • Use specific antibodies for total and phospho-proteins.
      • Normalize signals to total protein or housekeeping controls.
    • Downstream Analysis: Probe for phosphorylation of key downstream effectors like ERK and AKT to confirm pathway inhibition.
    • Phenotypic Assays:
      • Proliferation: Use MTT or CellTiter-Glo assays.
      • Apoptosis: Use flow cytometry with Annexin V/PI staining.
      • Angiogenesis (for VEGFR): Perform in vitro tube formation assays on Matrigel.
  • What should I do if I observe unexpected cell viability results in my assay? Unexpected results can arise from various factors. The troubleshooting table below can help you identify potential issues.

Problem Possible Cause Suggested Action
Lack of efficacy Low drug activity; Insoluble drug precipitating Verify drug solubility in buffer. Use a fresh, sonicated stock solution. Include a positive control inhibitor (e.g., other FLT3 inhibitor) [3] [2].
High variability Inconsistent cell seeding; Uneven drug distribution Ensure uniform cell seeding density. Pre-mix the drug in media before adding to cells. Use technical and biological replicates [2].
Excessive cytotoxicity Off-target effects; Contaminated stock Test a wider concentration range. Use a cell line with a different genetic background as a control to assess selectivity [1].
  • How can I model the binding of this compound to its targets computationally? If the crystal structure of the target is available, computational methods can provide insights. The following diagram illustrates a general structure-based drug design workflow that could be applied to this compound.

    G Start Obtain Protein Structure (e.g., FLT3 from PDB) Prep Protein & Ligand Preparation Start->Prep Dock Molecular Docking of this compound Prep->Dock Analyze Analyze Binding Pose & Interactions (H-bonds, hydrophobic) Dock->Analyze Validate Validate Model with Known Actives/Inactives Analyze->Validate

    Diagram 2: Computational workflow for analyzing kinase inhibitor binding.

    Methodology Overview [2]:

    • Protein Preparation: Obtain the 3D structure of the target kinase (e.g., FLT3) from the Protein Data Bank. Prepare it by adding hydrogen atoms, assigning charges, and optimizing side-chain orientations.
    • Ligand Preparation: Generate the 3D structure of this compound and energetically minimize it.
    • Molecular Docking: Use docking software (e.g., AutoDock Vina, Glide) to simulate how this compound binds to the active site of the kinase. Pay attention to key residues like the catalytic triad.
    • Analysis: Analyze the top scoring poses for key interactions, such as hydrogen bonds with the hinge region or hydrophobic contacts within the binding pocket.

References

4SC-203 intravenous administration best practices

Author: Smolecule Technical Support Team. Date: February 2026

About 4SC-203

This compound is characterized as a potent multikinase inhibitor with potential antineoplastic (anti-cancer) activity. Its primary targets are FLT3 (also known as STK1), including mutated forms of FLT3, and vascular endothelial growth factor receptors (VEGFRs) [1]. A Phase I clinical trial in healthy volunteers confirmed that it can be administered intravenously [2].

The table below summarizes key information for researchers:

Property Description
CAS Number 895533-09-2 [1]
Molecular Formula C₃₃H₃₈N₈O₄S [1]
Molecular Weight 642.77 g/mol [1]
Primary Targets FLT3/STK1, FLT3 mutants, VEGFRs [1]
Appearance White to off-white solid [1]
Recommended Solvent DMSO [1]
Typical Stock Concentration 10 mM - 125 mg/mL (194.47 mM) in DMSO [1]

Experimental Preparation and Workflow

For in vitro studies, this compound is typically prepared as a stock solution in DMSO [1]. The following workflow outlines the general preparation process:

G A Weigh this compound powder B Reconstitute in DMSO A->B C Create stock solution B->C D Aliquot and store C->D E Store at -80°C (6 months) D->E F Store at -20°C (1 month) D->F G Thaw aliquot for use E->G F->G H Dilute in cell culture medium G->H I Administer to cells H->I

Key Considerations for Preparation:

  • Solubility: this compound is soluble at least up to 125 mg/mL (194.47 mM) in DMSO [1]. Ultrasonic baths can be used to aid dissolution if needed.
  • Storage: For stability, aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [1].
  • Handling: This product is for research use only and is not for human therapeutic use [1].

General Principles of Intravenous (IV) Administration in Research

For in vivo studies, intravenous administration requires careful protocol design. The search results do not contain a species-specific protocol for this compound, but the following general principles and methods apply.

G cluster_main IV Administration Methods cluster_characteristics Method Characteristics Bolus Bolus (IV Push) Intermittent Intermittent Infusion C1 Rapid delivery (over minutes) High initial concentration Bolus->C1 Provides Continuous Continuous Infusion C2 Cyclic delivery (30 min - 2+ hours) Peak & valley levels Intermittent->C2 Provides C3 Steady delivery (hours to days) Constant blood levels Continuous->C3 Provides

Essential Equipment for IV Administration [3]:

  • Primary Equipment: Prescribed medication, syringes, IV catheter, IV tubing, infusion pump (for precise control).
  • Supplies: Saline flush syringes, alcohol swabs, gloves, adhesive tape or securement device, tourniquet.
  • Safety: Sharps container, personal protective equipment (PPE).

Potential Complications & Troubleshooting

When performing IV administration in animal studies, be aware of potential complications [3]:

Complication Description Preventive / Corrective Actions
Infiltration Fluid/medication leaks into surrounding tissue. Check IV site patency before infusion; secure catheter properly.
Phlebitis Inflammation of the vein. Use proper dilution; ensure aseptic technique; rotate injection sites if chronic dosing.
Infection Pathogens enter the bloodstream. Maintain strict aseptic technique during preparation and administration.
Precipitation Drug falls out of solution in the line. Ensure compatibility with diluent (e.g., saline); flush line before and after administration.

References

4SC-203 stability and storage conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Conditions

The table below summarizes the key storage conditions and physicochemical data for 4SC-203 from supplier documentation [1] [2] [3].

Property Specification / Condition
Appearance Solid; White to off-white [2].
Molecular Formula C₃₃H₃₈N₈O₄S [1] [2] [3].
Molecular Weight 642.77 g/mol [1] [2] [3].
CAS Number 895533-09-2 [1] [2] [3].

| Recommended Storage (Powder) | -20°C for 3 years [2]. Store at +4°C for 2 years [2]. | | Recommended Storage (Solution) | -80°C for 6 months [2]. -20°C for 1 month [2]. | | Solubility (DMSO) | 125 mg/mL (194.47 mM) [2]. |

Stability & Handling FAQs

Here are answers to common questions based on the available safety and data sheets.

Q1: What are the critical stability risks for this compound? The primary factors that can degrade this compound are light and heat [1]. The compound should be stored in the dark at the recommended temperatures. Furthermore, it is hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and weighing accuracy [2]. Always use newly opened DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility [2].

Q2: How should I handle this compound to ensure stability and safety?

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety goggles to avoid skin and eye contact [1].
  • Handling Environment: Perform handling in a well-ventilated area, such as a fume hood, to avoid inhalation of powder [1].
  • Reconstitution: When preparing stock solutions, it is recommended to use ultrasonic treatment to aid dissolution [2].

Q3: What should I do if I encounter solubility problems or suspect precipitation?

  • Confirm Solvent: Ensure you are using high-quality, dry DMSO. The solubility is specified as 125 mg/mL in DMSO [2].
  • Use Sonication: Apply brief ultrasonic treatment to help dissolve the compound.
  • Inspect Solutions: Before use, visually inspect the solution for any particles or cloudiness. If precipitation occurs in stock solutions, warming and vortexing may resolubilize the material.

Q4: How can I prepare a working solution for in vivo studies? One provider suggests the following protocol to prepare a 2.08 mg/mL working solution [2]:

  • Prepare a stock solution of 20.8 mg/mL in DMSO.
  • Mix 100 µL of the stock solution with 400 µL of PEG300.
  • Add 50 µL of Tween-80 to the mixture and mix well.
  • Finally, add 450 µL of saline (0.9% sodium chloride) to achieve a final volume of 1 mL. This protocol yields a clear solution suitable for administration. For studies longer than half a month, a formulation using 10% DMSO and 90% corn oil is recommended [2].

Experimental Workflow for Stability Assessment

For a more comprehensive stability assessment, you can establish an in-house testing protocol. The diagram below outlines a general workflow.

G cluster_stress Stress Conditions cluster_analysis Analysis Methods Start Prepare this compound Stock Solution Test1 Apply Stress Conditions Start->Test1 Test2 Analyze Samples Test1->Test2 Stress1 Thermal Stress (e.g., 40°C, 60°C) Test1->Stress1 Stress2 Hydrolytic Stress (Different pH buffers) Test1->Stress2 Stress3 Oxidative Stress (e.g., 0.01% H₂O₂) Test1->Stress3 Stress4 Photolytic Stress (UV/Vis light) Test1->Stress4 Compare Compare to Baseline Test2->Compare Analysis1 HPLC for Purity Test2->Analysis1 Analysis2 Mass Spec for Identity Test2->Analysis2 Conclude Conclude on Stability Compare->Conclude

Troubleshooting Guide

The flowchart below outlines a logical approach to resolving common experimental issues with this compound.

G Start Unexpected Experimental Result? A1 Check compound storage conditions and duration? Start->A1 A2 Verify stock solution preparation and age? A1->A2 Within spec S1 Use fresh powder from -20°C storage. Prepare new stock solution. A1->S1 Out of spec A3 Confirm biological model and assay conditions? A2->A3 Solution fresh/correct S2 Prepare a fresh stock solution from powder. Use new DMSO and sonicate. A2->S2 Solution old/improper S3 Validate assay with a positive control compound. Re-optimize dosing. A3->S3 Possible cause End Investigate other variables A3->End Not the cause

Key Recommendations Summary

  • Adhere to Storage Guidelines: Strictly follow the recommended storage temperatures for both powder and solution forms to maximize compound stability [1] [2].
  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can lead to degradation and precipitation [2].
  • Document Everything: Keep detailed records of when powders are first used, when stock and working solutions are prepared, and the number of freeze-thaw cycles.

References

4SC-203 versus other FLT3 inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors in AML: A Comparative Guide

FLT3 (FMS-like tyrosine kinase 3) mutations are among the most common genetic alterations in AML, found in approximately 30% of patients, and are associated with a poor prognosis [1] [2]. FLT3 inhibitors are classified into two main types based on their mechanism of action and mutation coverage [3] [4].

  • Type I Inhibitors: Bind to the active conformation of the FLT3 receptor and are active against both FLT3-ITD and FLT3-TKD mutations.
  • Type II Inhibitors: Bind to the inactive conformation and target only FLT3-ITD mutations, leaving TKD mutations as a potential resistance pathway [3] [1] [4].

The table below summarizes the key characteristics of major FLT3 inhibitors.

Inhibitor Type Generation Key Approved/Tested Indications Mutation Target Notable Efficacy Findings (Trial Name)
Midostaurin [5] [4] I First Newly Diagnosed (ND) FLT3-mutated AML in combination with chemotherapy ITD & TKD Improved median OS: 74.7 mo vs 25.6 mo with placebo (RATIFY) [4]
Gilteritinib [5] [6] [4] I Second Relapsed/Refractory (R/R) FLT3-mutated AML ITD & TKD Superior median OS: 9.3 mo vs 5.6 mo with salvage chemotherapy (ADMIRAL) [6] [4]
Quizartinib [7] [5] [3] II Second Newly Diagnosed (ND) FLT3-ITD AML in combination with chemotherapy [5] ITD only Improved OS vs salvage chemo in R/R AML (QuANTUM-R); approved for ND FLT3-ITD AML [7] [5]
Crenolanib [3] [4] I Investigational R/R FLT3-mutated AML (Fast Track designation) ITD & TKD Phase II with chemo in ND: 77% CR, 89% MRD negativity [4]

FLT3 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in leukemia cells and the mechanism of action for Type I and Type II inhibitors.

FLT3_Ligand FLT3_Ligand FLT3_Receptor FLT3_Receptor FLT3_Ligand->FLT3_Receptor  Activates Downstream_Signaling Downstream Signaling (PI3K/Akt, MEK/ERK, STAT5) FLT3_Receptor->Downstream_Signaling  Phosphorylates Mutant_FLT3 Mutant_FLT3 Mutant_FLT3->Downstream_Signaling  Constitutive  Activation Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Type1_Inhibitor Type I Inhibitor (e.g., Gilteritinib, Midostaurin) Type1_Inhibitor->Mutant_FLT3  Binds Active Form Type2_Inhibitor Type II Inhibitor (e.g., Quizartinib) Type2_Inhibitor->Mutant_FLT3  Binds Inactive Form

Clinical Trial Meta-Analysis and Safety Profile

A 2022 meta-analysis of 28 clinical trials provides a high-level comparison of efficacy and common toxicities between FLT3 inhibitor types in relapsed/refractory settings [3].

Parameter Type I Inhibitors (Pooled Data) Type II Inhibitors (Pooled Data)
Overall Response Rate (ORR) 37% (95% CI, 25%-51%) 58% (95% CI, 43%-71%) [3]
Composite Complete Response (CRc) 35% (95% CI, 21%-52%) 38% (95% CI, 27%-50%) [3]
Common Toxicities
- Gastrointestinal (GI) 22% (95% CI, 19%-25.4%) 13.9% (95% CI, 12%-16%) [3]
- Hematological 74.6% (95% CI, 70%-79%) 57.7% (95% CI, 54.6%-60.8%) [3]
- QTc Prolongation 2.06% (95% CI, 1.03%-3.65%) 7% (95% CI, 5.3%-9%) [3]

How to Locate Information on 4SC-203

The absence of data on "this compound" in the searched clinical literature could be due to several reasons. It might be a pre-clinical compound, an internal code name from a pharmaceutical company, or a compound from a different therapeutic area.

To continue your research, I suggest:

  • Searching Clinical Trial Registries: Check clinicaltrials.gov and other international registries using "this compound" as a keyword.
  • Consulting Patent and Compound Databases: Search specialized chemical and patent databases for its structure and purported targets.
  • Reviewing Company Publications: If 4SC is a company (e.g., 4SC AG), search their official website and press releases for development pipeline updates.

References

Established VEGFR-2 Inhibitors for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Although data on 4SC-203 is missing, the table below summarizes the potency (IC50 values) and primary targets of several FDA-approved or well-characterized VEGFR-2 inhibitors, which are essential for any comparative guide [1].

Inhibitor Reported VEGFR-2 IC50 Primary Targets
Rivoceranib (Apatinib) 16 nM [1] VEGFR-2, c-KIT, c-SRC [1]
Axitinib Information missing VEGFR1-3 [1]
Cabozantinib Information missing MET, RET, AXL, VEGFR2, FLT3, c-KIT [1]
Lenvatinib Information missing VEGFR1-3, PDGFRα, FGFR, KIT, RET [1]
Sunitinib Information missing VEGFR1-3, PDGFR, c-KIT, FLT-3, CSF1R, RET [1]
Sorafenib Information missing RAF-1, VEGR1-3, PDGFR-β, FLT-3, c-KIT [1]

Reference Experimental Protocols

Since the specific protocol for this compound is not available, here are summaries of standard experimental methods used to generate VEGFR-2 potency data, which you can use as a benchmark.

  • Biochemical Kinase Activity Assay: This method directly measures the inhibition of the VEGFR-2 kinase enzyme. It often uses a recombinant kinase domain (e.g., amino acids 805-1356) and a luminescent readout (like Kinase-Glo MAX) to quantify the remaining ATP after the kinase reaction. This is a primary method for determining IC50 values [2].
  • Cellular Phosphorylation Assay: This assay evaluates a compound's ability to inhibit VEGFR-2 phosphorylation in a more physiologically relevant, intact cell environment. Cells that endogenously express VEGFR-2 (e.g., HUE cells) are stimulated with VEGF-A. The level of phosphorylated VEGFR-2 is then quantified using a Sandwich ELISA technique, providing an IC50 in a cellular context [3].
  • Inhibitor Screening ELISA: This is a competition-based ELISA designed specifically for screening VEGFR2 inhibitors. It is used to identify compounds that disrupt the binding between VEGF-A and VEGFR2, which is a key mechanism for inhibitor action [4].
  • Surface Plasmon Resonance (SPR): SPR (e.g., using a Biacore instrument) is used to study binding kinetics without the use of labels. It can measure the direct affinity (binding constant) of an inhibitor for the VEGFR-2 protein, providing data on association and dissociation rates [1].

Suggested Workflow for VEGFR-2 Inhibitor Analysis

For creating a comprehensive comparison guide, the following workflow, which integrates both computational and experimental approaches, is often employed in modern drug discovery [5] [6].

G Start Start: Inhibitor Comparison 2D/3D-QSAR Modeling 2D/3D-QSAR Modeling Start->2D/3D-QSAR Modeling Molecular Docking Molecular Docking Start->Molecular Docking Machine Learning\n& Deep Learning Machine Learning & Deep Learning 2D/3D-QSAR Modeling->Machine Learning\n& Deep Learning  Builds predictive models Predict Binding\nAffinity & Modes Predict Binding Affinity & Modes Molecular Docking->Predict Binding\nAffinity & Modes  Simulates protein-ligand interaction Identify Novel\nCandidates Identify Novel Candidates Machine Learning\n& Deep Learning->Identify Novel\nCandidates Predict Binding\nAffinity & Modes->Identify Novel\nCandidates In Vitro Biochemical\n& Cellular Assays In Vitro Biochemical & Cellular Assays Identify Novel\nCandidates->In Vitro Biochemical\n& Cellular Assays  Validates computational predictions Compare Potency\n(IC50) & Selectivity Compare Potency (IC50) & Selectivity In Vitro Biochemical\n& Cellular Assays->Compare Potency\n(IC50) & Selectivity

How to Locate Specific Data on this compound

To find the information you need, I suggest the following steps:

  • Search Scientific Databases: Use specialized databases like PubMed, Google Scholar, and SciFinder. You can try search queries such as "this compound" AND "VEGFR2" or "this compound IC50".
  • Check Patent Documents: Detailed experimental data is often disclosed in patent filings. Search the USPTO or Google Patents for patents related to this compound.
  • Consult Chemical Vendor Data: If this compound is available for research, the supplier's website or product data sheet may contain biochemical assay data.

References

4SC-203 pharmacokinetic profile vs similar investigational compounds

Author: Smolecule Technical Support Team. Date: February 2026

4SC-203 Profile and Known Mechanisms

This compound is a multi-kinase inhibitor investigated for its anti-tumor potential. The table below summarizes its key characteristics based on early-stage research.

Attribute Description
Primary Mechanism Multi-target kinase inhibitor [1] [2] [3]
Key Targets Flt3 (wild-type and mutants), VEGF-R2, Axl, Alk, Fak, Trk receptors [1] [3] [4]
Primary Investigated Indication Acute Myeloid Leukemia (AML), particularly targeting overexpressed FLT3 and FLT3 mutants (found in ~1/3 of AML patients) [4] [5]
Administration Intravenous [2] [4] [5]
Phase I Outcome Successfully completed in healthy volunteers; reported as safe, well-tolerated, and with a favorable pharmacokinetic profile [2]

The following diagram illustrates the primary signaling pathways targeted by this compound and its potential anti-tumor effects.

G cluster_targets Key Molecular Targets cluster_effects Cellular & Physiological Effects Inhibitor This compound Multi-Kinase Inhibitor FLT3 FLT3 (and mutants) Inhibitor->FLT3 Inhibits VEGFR VEGF Receptors (VEGFR) Inhibitor->VEGFR Inhibits Other Other Kinases (Axl, Alk, Fak, Trk) Inhibitor->Other Inhibits Leukemia Inhibition of Leukemia Cell Proliferation/Survival FLT3->Leukemia Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Outcome Potential Antitumor Activity Leukemia->Outcome Angiogenesis->Outcome

References

Phase I Healthy Volunteer Study Results for 4SC-203

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the single-dose, dose-escalation Phase I study of 4SC-203, based on the results announced in 2010 [1].

Aspect Findings
Study Design Randomized, double-blind, placebo-controlled, dose-escalation [1]
Participants 60 healthy male volunteers (aged 20-46) [1]
Dosing Single intravenous doses, escalating from 0.041 mg/kg to 2.5 mg/kg [1]
Safety & Tolerability Safe and well-tolerated. 33% experienced adverse events (AEs), mostly mild intensity; 3 moderate AEs. No dose-dependent increase in AEs, no Serious Adverse Events (SAEs), and no target organ toxicity [1].
Pharmacokinetics (PK) Showed a dose-dependent increase in exposure, providing an excellent basis for further development [1].
Pharmacodynamics (PD) Assessed via "appropriate biomarkers," though specific results were not detailed in the announcement [2].

Experimental Protocol and Study Methodology

For clarity, the workflow of this early clinical trial is outlined in the following diagram:

start Study Design Finalized a1 Cohort 1 Lowest Dose (0.041 mg/kg) N=8 (6 Active:2 Placebo) start->a1 a5 Data Collection Primary: Safety & Tolerability Secondary: PK and PD (Biomarkers) a1->a5 a2 Safety & Tolerability Review by Data Safety Monitoring Board a3 Dose Escalation Next Cohort (Higher Dose) a2->a3 end Results Analysis a2->end If maximum dose or stopping rules met a4 Repeat Process 7 Total Cohorts Up to 2.5 mg/kg a3->a4 a4->a2 a5->a2

The key methodological details were as follows:

  • Objective: The primary purpose was to evaluate the safety, tolerability, and pharmacokinetics of a single dose of this compound [2].
  • Population: The study enrolled 60 healthy male subjects aged 20 to 45 years who were in good health. Participants with evidence of significant renal, hepatic, cardiac, neurological, or other clinical diseases were excluded [2].
  • Dosing and Blinding: The drug was administered as a single intravenous dose. The study was double-blind, meaning neither the participants nor the investigators knew who was receiving the active drug or the placebo [1] [3].
  • Analysis: The investigation of safety and pharmacokinetics was conducted over a 14-day period following dosing [2].

The Rationale for Testing an Anticancer Drug in Healthy Volunteers

This compound is a multi-target kinase inhibitor. In preclinical studies, it showed strong activity against FLT3 and FLT3 mutants, which are important drivers in Acute Myeloid Leukemia (AML), as well as VEGF receptors, which are involved in tumor angiogenesis [3]. The decision to test it in healthy volunteers, rather than cancer patients, deviates from the traditional approach for cytotoxic chemotherapy and is enabled by several factors related to modern targeted therapies [4]:

  • Safer Drug Profile: Newer, non-cytotoxic anticancer drugs (like many kinase inhibitors) have a considerably lower toxicity profile, making their use in healthy volunteers more ethically justifiable [4].
  • Cleaner Data: Studying pharmacokinetics in healthy volunteers provides data not confounded by the underlying disease or multiple medications often seen in advanced cancer patients. This allows for a clearer understanding of the drug's inherent properties [4].
  • Efficiency: Rapid subject accrual in healthy volunteer studies can speed up early-phase development [4].

This mechanism of action is illustrated below:

Drug This compound Multi-Target Kinase Inhibitor Target1 FLT3 and FLT3 Mutants Drug->Target1 Target2 VEGF Receptors (VEGF-R) Drug->Target2 Effect1 Inhibition of cancer cell proliferation and survival (Potential AML application) Target1->Effect1 Effect2 Inhibition of angiogenesis (formation of new blood vessels) Target2->Effect2

Insights for Researchers

The Phase I trial successfully established a favorable safety and PK profile for this compound, which is the primary goal of such early studies. The clean data on dose exposure is a positive indicator for further development [1].

It is important to note that this information is from 2010, and the subsequent development path for this compound is unclear based on the available data. For a complete comparison with other alternatives, more current information on its progression to trials in patient populations would be necessary.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

642.27367290 Da

Monoisotopic Mass

642.27367290 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RFG3GJ6251

Wikipedia

4sc-203

Dates

Last modified: 04-14-2024

Explore Compound Types